Mjn228
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-22-9-11-23(12-10-22)20(25)19-18(14-5-3-2-4-6-14)16-13-15(24(26)27)7-8-17(16)21-19/h2-8,13,21H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWPPPBUQFKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Mjn228, a Selective Inhibitor of Nucleobindin-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mjn228 is a small molecule inhibitor of Nucleobindin-1 (NUCB1), a calcium-binding protein implicated in a variety of cellular processes, including G protein signaling and lipid metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its discovery, its direct interaction with NUCB1, and its downstream effects on cellular lipid pathways. The information presented herein is synthesized from the primary scientific literature and is intended to serve as a resource for researchers in the fields of pharmacology, cell biology, and drug discovery.
Introduction to this compound and its Target, NUCB1
This compound was identified as a selective ligand for Nucleobindin-1 (NUCB1) through a sophisticated chemical proteomics screening platform.[1][2] NUCB1 is a multi-functional protein with roles in calcium homeostasis, G protein-coupled receptor (GPCR) signaling, and lipid metabolism.[1][2] It functions as a calcium-dependent guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαi subunits of heterotrimeric G proteins, thereby modulating their activity. The discovery of this compound has provided a valuable chemical tool to probe the cellular functions of NUCB1 and to explore its potential as a therapeutic target.
Core Mechanism of Action: Direct Inhibition of NUCB1
The primary mechanism of action of this compound is its direct binding to and inhibition of NUCB1. This interaction was elucidated through a series of biochemical and cell-based assays.
Discovery via Chemical Proteomics
This compound was discovered using a competitive chemical proteomics platform. This approach utilized lipid-based chemical probes to map the landscape of lipid-binding proteins within a cellular proteome. A library of small molecules was then screened for their ability to compete with the binding of these probes to their protein targets. This compound emerged from this screen as a compound that selectively displaced a lipid probe from NUCB1.
Quantitative Assessment of NUCB1 Inhibition
The inhibitory potency of this compound against NUCB1 was determined through a competitive binding assay. In this assay, the ability of this compound to displace a lipid probe from NUCB1 was quantified.
| Parameter | Value | Assay Type | Reference |
| IC50 | 3.3 μM | Competitive Probe Displacement |
Table 1: In Vitro Inhibitory Potency of this compound against NUCB1. The half-maximal inhibitory concentration (IC50) of this compound was determined by its ability to compete with a lipid probe for binding to NUCB1.
Cellular Effects of this compound
The inhibition of NUCB1 by this compound leads to distinct downstream effects on cellular lipid metabolism, specifically perturbing the endocannabinoid and eicosanoid pathways.
Target Engagement in a Cellular Context
The ability of this compound to engage NUCB1 within intact cells was confirmed using a cellular competition assay. Treatment of Neuro2a cells with this compound resulted in a dose-dependent reduction in the enrichment of a lipid probe on NUCB1.
| Compound | Concentration | Effect on Probe Enrichment | Cell Line |
| This compound | 10 μM | Inhibition of lipid probe binding | Neuro2a |
| This compound | ~25 μM | Near-maximal inhibition | Neuro2a |
| This compound | 25 μM | Substantial reduction (3-5 fold) | Neuro2a |
Table 2: Cellular Target Engagement of this compound. this compound demonstrates effective engagement of its target, NUCB1, in a cellular environment, as measured by the displacement of a lipid probe.
Perturbation of Lipid Signaling Pathways
A key consequence of NUCB1 inhibition by this compound is the alteration of lipid mediator levels. Specifically, treatment with this compound leads to an elevation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.
| Cell Line | Treatment | Observed Effect |
| shNUCB1-A549 | NUCB1 knockdown | Elevation of multiple NAEs (including AEA and OEA) |
| Neuro2a | This compound | Perturbation of multiple lipid pathways |
Table 3: Effect of NUCB1 Inhibition on N-acylethanolamine (NAE) Levels. Inhibition of NUCB1, either by genetic knockdown or with this compound, results in an increase in the cellular levels of various NAEs.
The precise mechanism by which NUCB1 inhibition leads to increased NAEs is an area of ongoing investigation. It is hypothesized that NUCB1 may regulate the activity of enzymes involved in the biosynthesis or degradation of NAEs.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the characterization of this compound.
Competitive Chemical Proteomic Screening
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Objective: To identify small molecule ligands for lipid-binding proteins.
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Methodology:
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Cellular proteomes are labeled with a lipid-based chemical probe containing a photoreactive group and a reporter tag.
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The proteome is then incubated with a library of small molecule competitors.
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Photocrosslinking is initiated to covalently link the probe to interacting proteins.
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The reporter tag is used to enrich the probe-labeled proteins.
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Quantitative mass spectrometry is employed to identify and quantify the proteins that are competed off by the small molecules.
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In Situ Target Engagement Assay
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Objective: To confirm the binding of this compound to NUCB1 in intact cells.
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Methodology:
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Neuro2a cells are treated with varying concentrations of this compound.
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The cells are then lysed and the proteome is labeled with a lipid-based chemical probe.
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Probe-labeled proteins are enriched and analyzed by mass spectrometry.
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The reduction in probe labeling of NUCB1 in the presence of this compound indicates target engagement.
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Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the biology of NUCB1. Its mechanism of action involves the direct inhibition of NUCB1, leading to the perturbation of cellular lipid metabolism, particularly an increase in N-acylethanolamine levels. Further research is warranted to fully elucidate the signaling pathways downstream of NUCB1 and to explore the therapeutic potential of targeting this protein.
References
The Protein Target of Mjn228: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of the protein target of the investigational compound Mjn228. Through a synthesis of available data, this document elucidates the molecular target, its associated signaling pathways, and the methodologies employed to characterize this interaction. This compound has been identified as an inhibitor of Nucleobindin-1 (NUCB1) , a multifaceted calcium-binding protein implicated in several critical cellular processes.[1] This guide is intended to serve as a foundational resource for researchers engaged in the study of NUCB1 and the development of related therapeutics.
Quantitative Data Summary
The inhibitory activity of this compound against its target, NUCB1, has been quantified, providing a key metric for its potency. The primary quantitative data point available is the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (µM) | Cell Line |
| This compound | Nucleobindin-1 (NUCB1) | Lipid Probe Enrichment Assay | 3.3 | Neuro2a |
Table 1: Quantitative Inhibitory Activity of this compound. This table summarizes the reported IC50 value of this compound for NUCB1. The IC50 was determined using a lipid probe enrichment assay in Neuro2a cells.
Experimental Protocols
Lipid Probe Enrichment Assay for this compound-NUCB1 Target Engagement
This protocol describes a method to assess the binding of this compound to NUCB1 within a cellular context using a competitive displacement approach with a lipid probe.
Objective: To determine the ability of this compound to competitively inhibit the binding of a lipid probe to NUCB1 in cells, thereby establishing target engagement.
Materials:
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Neuro2a cells
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This compound
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AEA-diazirine (AEA-DA) probe (or similar lipid probe known to bind NUCB1)
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Cell lysis buffer (e.g., RIPA buffer)
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Protease inhibitor cocktail
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Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)
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Streptavidin-coated magnetic beads
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SDS-PAGE gels and buffers
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Western blotting apparatus
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Anti-NUCB1 antibody (see Western Blotting protocol for details)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
Procedure:
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Cell Culture and Treatment: Culture Neuro2a cells to approximately 80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours).
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Lipid Probe Labeling: Following treatment with this compound, add the AEA-DA lipid probe to the cell culture medium at a final concentration of 10 µM and incubate for 1 hour.
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UV Crosslinking: Irradiate the cells with UV light (365 nm) to covalently crosslink the diazirine group of the probe to interacting proteins.
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Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer supplemented with protease inhibitors.
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Click Chemistry: To the cell lysate, add the click chemistry reagents (biotin-azide, copper sulfate, and TBTA) to attach a biotin (B1667282) tag to the alkyne handle of the lipid probe.
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Enrichment of Probe-Labeled Proteins: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to enrich for proteins that were covalently bound to the lipid probe.
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Washing: Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins.
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Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunodetection: Probe the membrane with a primary antibody against NUCB1, followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.
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Data Analysis: Quantify the band intensity for NUCB1 in each treatment group. A reduction in the NUCB1 band intensity in the this compound-treated samples compared to the vehicle control indicates competitive displacement of the lipid probe by this compound. The IC50 value can be calculated by plotting the percentage of NUCB1 enrichment against the log concentration of this compound.
Western Blotting for NUCB1 Detection
This protocol outlines a standard procedure for the detection of NUCB1 protein levels in cell lysates by Western blotting.
Objective: To detect and quantify the amount of NUCB1 protein in a given sample.
Materials:
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Cell lysates
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SDS-PAGE gels and running buffer
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibody: Rabbit polyclonal anti-NUCB1 antibody (e.g., Abcam ab154262, Proteintech 10228-1-AP).[2][3] The recommended dilution should be determined empirically but is often in the range of 1:1000.
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Secondary antibody: HRP-conjugated anti-rabbit IgG
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TBST (Tris-buffered saline with 0.1% Tween-20)
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Chemiluminescent substrate
Procedure:
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
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Sample Preparation: Mix a standardized amount of protein from each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.
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SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary anti-NUCB1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
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Washing: Repeat the washing step as described above.
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Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. NUCB1 is expected to appear as a band at approximately 55-63 kDa.[3]
Signaling Pathways and Experimental Workflows
NUCB1 in the Unfolded Protein Response (UPR)
NUCB1 is a key regulator of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] Specifically, NUCB1 acts as a negative regulator of the activating transcription factor 6 (ATF6) branch of the UPR.[4][5] Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 protease (S1P) and site-2 protease (S2P) to release its active cytosolic fragment. This fragment then moves to the nucleus to activate the transcription of UPR target genes. NUCB1, localized in the Golgi, can inhibit the S1P-mediated cleavage of ATF6, thereby dampening the UPR signaling.[5]
Caption: NUCB1-mediated regulation of the ATF6 branch of the UPR.
NUCB1 in G-Protein Signaling
NUCB1 also functions as a calcium-dependent guanine (B1146940) nucleotide dissociation inhibitor (GDI) for the Gαi1 subunit of heterotrimeric G-proteins.[6] In its calcium-free state, NUCB1 binds to Gαi1-GDP and inhibits the release of GDP, thereby preventing the activation of the G-protein. This interaction modulates G-protein coupled receptor (GPCR) signaling pathways.
Caption: NUCB1 as a Guanine Nucleotide Dissociation Inhibitor in G-protein signaling.
Experimental Workflow for this compound Target Identification and Characterization
The identification of NUCB1 as the target of this compound and the subsequent characterization of their interaction likely followed a multi-step workflow.
References
- 1. Gene - NUCB1 [maayanlab.cloud]
- 2. Anti-NUCB1 antibody (ab154262) | Abcam [abcam.com]
- 3. Nucleobindin 1 antibody (10228-1-AP) | Proteintech [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleobindin 1 controls the unfolded protein response by inhibiting ATF6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
Mjn228 as a Selective NUCB1 Ligand: An Overview Based on Limited Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document summarizes the publicly available information regarding the compound Mjn228 and its interaction with Nucleobindin-1 (NUCB1). It is intended to serve as a preliminary guide. However, a comprehensive in-depth technical guide or whitepaper as requested cannot be fully generated due to the limited availability of detailed public data on this compound.
Introduction to NUCB1
Nucleobindin-1 (NUCB1), also known as Calnuc, is a multi-domain, calcium-binding protein with diverse cellular functions. It is primarily located in the Golgi apparatus and the endoplasmic reticulum (ER)[1]. NUCB1 plays a crucial role in several key signaling pathways:
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G-Protein Signaling: In its calcium-free state, NUCB1 acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for the Gαi1 subunit of heterotrimeric G proteins. By inhibiting the release of GDP from Gαi1, NUCB1 attenuates G protein-coupled receptor (GPCR)-mediated signaling[2][3][4].
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Unfolded Protein Response (UPR): NUCB1 functions as a negative feedback regulator of the ATF6 branch of the UPR. During ER stress, NUCB1 can inhibit the activation of ATF6, a key transcription factor involved in the cellular response to misfolded proteins[5].
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Calcium Homeostasis: As a calcium-binding protein, NUCB1 is involved in maintaining calcium homeostasis within the Golgi complex[5].
This compound: A Putative NUCB1 Inhibitor
This compound has been identified as an inhibitor of NUCB1. The currently available data on this compound is sparse and primarily sourced from chemical supplier databases.
Quantitative Data
The only publicly available quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 |
| This compound | NUCB1 | Not Specified | 3.3 μM[6] |
Note: The specific assay conditions under which this IC50 value was determined are not publicly documented.
Descriptive Information
This compound is described as a "lipid-binding protein nucleobindin-1 (NUCB1) inhibitor"[6]. One source mentions that at a concentration of 25 μM, this compound leads to a significant reduction in the enrichment of a lipid probe for NUCB1 in Neuro2a cells, suggesting it may interfere with the lipid-binding properties of NUCB1[6]. It is also stated to perturb multiple lipid pathways within cells[6].
Gaps in Current Knowledge
A thorough investigation of publicly accessible scientific literature and databases did not yield sufficient information to construct a comprehensive technical guide on this compound. The following critical information is currently unavailable:
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Primary Research Data: The original research publication describing the discovery, synthesis, and characterization of this compound could not be located.
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Selectivity Profile: There is no data available on the selectivity of this compound for NUCB1 over other proteins, including other calcium-binding proteins or lipid-binding proteins.
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Mechanism of Action: Beyond the general description as an inhibitor, the precise mechanism by which this compound inhibits NUCB1 function is unknown. It is unclear if it is a competitive or non-competitive inhibitor, and whether it affects NUCB1's interaction with calcium, G-proteins, or other binding partners.
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Experimental Protocols: Detailed methodologies for the key experiments that have been performed with this compound are not published.
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Effects on Signaling Pathways: The specific downstream consequences of NUCB1 inhibition by this compound on G-protein signaling or the unfolded protein response have not been documented.
Conceptual Signaling Pathways of NUCB1
While specific data on this compound's effects are lacking, the known roles of NUCB1 allow for the conceptual illustration of the signaling pathways it modulates. Inhibition of NUCB1 by a selective ligand like this compound would be expected to impact these processes.
Caption: Conceptual overview of NUCB1's role in G-protein signaling and the Unfolded Protein Response.
Hypothetical Experimental Workflow
The following diagram outlines a hypothetical workflow for characterizing a novel NUCB1 inhibitor like this compound, based on standard drug discovery protocols.
Caption: A generalized workflow for the preclinical characterization of a novel NUCB1 inhibitor.
Conclusion
While this compound is presented as an inhibitor of NUCB1, the lack of detailed, publicly available scientific data prevents a thorough evaluation of its properties and potential as a selective chemical probe or therapeutic lead. The information provided here is based on the limited data from commercial suppliers. For a comprehensive understanding, the original research and characterization data for this compound would be required. Researchers interested in utilizing this compound are advised to perform their own comprehensive validation experiments.
References
- 1. Table 1, Overview of PubChem assays for NOX1 inhibitor project - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Nucleobindin-1 and Nucleobindin-2 by Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleobindin 1 is a calcium-regulated guanine nucleotide dissociation inhibitor of G{alpha}i1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleobindin 1 controls the unfolded protein response by inhibiting ATF6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Biological Activity of the Mjn228 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mjn228 is a small molecule inhibitor of Nucleobindin-1 (NUCB1), a calcium-binding protein implicated in a variety of cellular processes, including G protein signaling and energy homeostasis. With a half-maximal inhibitory concentration (IC50) of 3.3 μM, this compound serves as a valuable chemical probe to elucidate the physiological and pathological roles of NUCB1. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, its effects on cellular lipid metabolism, and the experimental protocols utilized for its characterization. The information presented herein is intended to support further research into the therapeutic potential of targeting NUCB1.
Core Compound Data
A summary of the key quantitative data for the this compound compound is presented in Table 1.
| Parameter | Value | Reference |
| Target | Nucleobindin-1 (NUCB1) | [1] |
| IC50 | 3.3 μM | [1] |
| Cellular Activity | Perturbs multiple lipid pathways | [1] |
| Effect on NAEs | Elevates levels of AEA and OEA in shNUCB1-A549 cells | [1] |
Mechanism of Action
This compound functions as a direct inhibitor of the lipid-binding protein NUCB1.[1] NUCB1 is a multifunctional protein with roles in calcium homeostasis and signal transduction. In its calcium-free state, NUCB1 acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for the Gαi1 subunit of heterotrimeric G proteins. By binding to Gαi1-GDP, NUCB1 prevents the exchange of GDP for GTP, thereby inhibiting the activation of Gαi1 and its downstream signaling pathways.
The inhibitory activity of this compound on NUCB1 disrupts this regulatory function, although the precise molecular interactions are not yet fully elucidated. It is hypothesized that this compound binding to NUCB1 prevents its interaction with Gαi1, leading to a modulation of G protein-coupled receptor (GPCR) signaling.
NUCB1-Mediated G Protein Signaling Pathway
The following diagram illustrates the proposed mechanism of NUCB1 in regulating G protein signaling and the inhibitory effect of this compound.
Caption: NUCB1's role in G protein signaling and this compound's inhibitory action.
Effects on Lipid Metabolism
A key biological activity of this compound is its ability to perturb multiple lipid pathways within cells.[1] Specifically, treatment with this compound has been shown to elevate the levels of certain N-acylethanolamines (NAEs), including anandamide (B1667382) (AEA) and oleoylethanolamine (OEA), in human lung carcinoma A549 cells where NUCB1 has been knocked down (shNUCB1-A549).[1]
NAEs are a class of bioactive lipids involved in diverse physiological processes, including inflammation, pain, and appetite regulation. The biosynthesis and degradation of NAEs are tightly regulated by a series of enzymes. The observation that this compound affects NAE levels suggests a role for NUCB1 in the regulation of this lipid signaling pathway.
N-Acylethanolamine (NAE) Metabolism Workflow
The following diagram outlines the general metabolic pathway for NAEs and indicates the potential point of influence for NUCB1, as suggested by the effects of this compound.
Caption: Overview of N-Acylethanolamine (NAE) metabolism.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory techniques and the information available from the primary literature.
Determination of IC50 for NUCB1 Inhibition
The IC50 value of this compound against NUCB1 was likely determined using a competitive binding assay with a lipid probe in a cellular context. A general protocol for such an assay is as follows:
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Cell Culture: Neuro2a cells are cultured in appropriate media and conditions.
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Lipid Probe Treatment: Cells are treated with a lipid probe that is known to bind to NUCB1.
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This compound Treatment: Cells are co-incubated with the lipid probe and varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
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Cell Lysis: After incubation, cells are harvested and lysed to release cellular proteins.
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Protein Enrichment: NUCB1 and its bound lipid probe are enriched from the cell lysate, often using affinity purification methods.
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Quantification: The amount of lipid probe bound to NUCB1 is quantified for each this compound concentration. This can be achieved using techniques such as mass spectrometry.
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Data Analysis: The data is plotted as the percentage of probe binding versus the log concentration of this compound. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Cellular Lipidomics Analysis
To assess the impact of this compound on cellular lipid pathways, a lipidomics approach is employed. A general workflow is described below:
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Cell Treatment: A549 cells (or other relevant cell lines) are treated with this compound at a specified concentration (e.g., 25 μM) or a vehicle control for a defined period.
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Lipid Extraction: Lipids are extracted from the cells using a biphasic solvent system, such as the Bligh-Dyer or Folch method.
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Mass Spectrometry Analysis: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS). This technique separates the different lipid species, which are then detected and identified based on their mass-to-charge ratio and fragmentation patterns.
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Data Processing: The raw mass spectrometry data is processed to identify and quantify the different lipid species.
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Statistical Analysis: Statistical analysis is performed to identify lipids that are significantly altered in this compound-treated cells compared to control cells.
Western Blot Analysis for NAE Level Assessment
While direct quantification of NAEs is typically performed by mass spectrometry, western blotting can be used to assess the levels of enzymes involved in NAE metabolism.
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Cell Culture and Treatment: A549 cells, including control and shNUCB1 knockdown lines, are cultured and treated as required.
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Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for enzymes in the NAE pathway (e.g., FAAH, NAPE-PLD). A loading control antibody (e.g., β-actin or GAPDH) is also used.
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Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
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Densitometry: The intensity of the protein bands is quantified to determine the relative protein levels.
Conclusion
This compound is a valuable pharmacological tool for studying the biological functions of NUCB1. Its ability to inhibit NUCB1 and consequently modulate G protein signaling and lipid metabolism provides a basis for further investigation into the therapeutic potential of targeting this protein in various diseases. The experimental protocols outlined in this guide provide a framework for researchers to further explore the biological activity of this compound and its cellular targets.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult the primary literature and optimize protocols for their specific experimental conditions.
References
The Role of Mjn228 in Elucidating Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mjn228 is a potent and selective small-molecule inhibitor of Nucleobindin-1 (NUCB1), a Ca2+-binding protein that has been identified as a significant player in lipid metabolism. This technical guide provides an in-depth overview of the utility of this compound as a chemical probe to investigate the intricate roles of NUCB1 in cellular lipid pathways, particularly in the metabolism of endocannabinoids and eicosanoids.[1] this compound offers a powerful tool for researchers to dissect the molecular mechanisms governed by NUCB1 and to explore its potential as a therapeutic target in metabolic diseases.
This compound: A Selective Ligand for NUCB1
This compound was identified through high-throughput screening as a selective ligand for NUCB1.[1] It acts by competing for a lipid-binding site on the protein, thereby inhibiting its function.[1] The N-terminal region of NUCB1, which contains a binding domain for prostaglandin (B15479496) G/H synthase (PTGS), has been identified as the interaction site for this compound.[1]
Quantitative Data Summary
The inhibitory activity of this compound on NUCB1 and its downstream effects on lipid metabolism have been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line / System | Notes |
| IC50 for NUCB1 Inhibition | 3.3 µM | In vitro | Represents the concentration of this compound required to inhibit 50% of NUCB1 activity. |
| Effective Concentration for Cellular Target Engagement | 10 µM - 25 µM | Neuro2a cells | This compound at 25 µM produces substantial reductions in the enrichment of NUCB1 by lipid probes.[1] |
| Effect on N-acylethanolamine (NAE) Levels | Elevated | shNUCB1-A549 cells | Genetic knockdown of NUCB1 resulted in increased levels of N-arachidonoylethanolamine (AEA) and N-oleoylethanolamine (OEA). |
Signaling Pathways and Experimental Workflows
NUCB1's Role in Endocannabinoid Metabolism
This compound has been instrumental in uncovering the role of NUCB1 in regulating the levels of bioactive lipids, such as the endocannabinoid anandamide (B1667382) (AEA). By inhibiting NUCB1, this compound leads to an increase in cellular levels of AEA and other N-acylethanolamines (NAEs). This suggests that NUCB1 is involved in the transport or sequestration of these lipids, making them available for degradation by enzymes like fatty acid amide hydrolase (FAAH).
Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)
A key experimental approach to validate the interaction of this compound with NUCB1 is competitive activity-based protein profiling (ABPP). This technique uses a lipid-based probe, such as arachidonoyl ethanolamide-diazirine (AEA-DA), which covalently labels lipid-binding proteins. Pre-incubation with this compound prevents the labeling of NUCB1 by the probe in a concentration-dependent manner, confirming target engagement.
Detailed Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) Protocol
This protocol is adapted from the methodologies used in the characterization of this compound and its interaction with NUCB1.
1. Preparation of Cell Lysates:
-
Culture Neuro2a cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., Tris-buffered saline with 0.1% Triton X-100 and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (proteome).
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. Competitive Inhibition:
-
Aliquot the proteome to a standardized protein concentration (e.g., 1 mg/mL).
-
Pre-incubate the proteome with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for 30 minutes at room temperature.
3. Probe Labeling:
-
Add the lipid probe, such as AEA-DA, to a final concentration of 5 µM.
-
Incubate for 30 minutes at room temperature.
-
If using a photo-activatable probe, expose the samples to UV light (e.g., 365 nm) for 15 minutes on ice to induce covalent cross-linking.
4. Sample Preparation for Proteomics:
-
Perform a click chemistry reaction to conjugate a reporter tag (e.g., biotin-azide) to the alkyne handle of the probe.
-
Enrich the probe-labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
5. LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the probe-labeled proteins.
-
Determine the extent of inhibition by comparing the signal for NUCB1 in this compound-treated samples to the vehicle control.
Lipidomics Analysis of this compound-Treated Cells
This protocol outlines a general procedure for analyzing changes in cellular lipid profiles upon treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., Neuro2a or A549) and allow them to adhere and grow.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).
2. Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Extract total lipids using a biphasic solvent system, such as the Bligh-Dyer method (chloroform:methanol:water).
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Separate the different lipid species using a suitable liquid chromatography method (e.g., reverse-phase or normal-phase LC).
-
Detect and quantify the lipids using a high-resolution mass spectrometer.
-
Identify individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.
4. Data Analysis:
-
Compare the abundance of individual lipid species in this compound-treated samples to vehicle-treated controls.
-
Perform statistical analysis to identify significantly altered lipids.
Conclusion
This compound serves as a critical tool for dissecting the role of NUCB1 in lipid metabolism. Its selectivity and characterized mechanism of action enable researchers to probe the intricate functions of NUCB1 in cellular processes and its potential as a drug target. The experimental protocols and data presented in this guide provide a foundation for further investigation into the NUCB1-mediated regulation of lipid signaling pathways and their implications in health and disease.
References
Mjn228 CAS number and molecular weight
An In-Depth Technical Guide to Mjn228: A Selective NUCB1 Inhibitor
Introduction
This compound is a small molecule that has been identified as a selective inhibitor of Nucleobindin-1 (NUCB1), a crucial lipid-binding protein.[1][2][3] Its ability to specifically target and modulate the activity of NUCB1 makes it an invaluable chemical probe for researchers and scientists in the fields of lipid biochemistry and drug development.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and its application in experimental settings to elucidate the functions of NUCB1 in cellular lipid metabolic pathways.[1][3][4]
Physicochemical Properties
This compound is characterized by the following physicochemical properties, which are essential for its use in experimental assays.
| Property | Value | Source |
| CAS Number | 459168-97-9 | [2][3][4][5] |
| Molecular Formula | C20H20N4O3 | [2][3][5] |
| Molecular Weight | 364.4 g/mol | [1][3][5] |
| Formal Name | (4-methyl-1-piperazinyl)(5-nitro-3-phenyl-1H-indol-2-yl)-methanone | [3] |
| Purity | ≥98% | [5] |
Biological Activity and Mechanism of Action
This compound functions as an inhibitor of NUCB1 by blocking the binding of lipid ligands.[1][2][3] This has been demonstrated through its ability to interfere with the labeling of NUCB1 by lipid probes, such as the arachidonoyl ethanolamide-diazirine (AEA-DA) probe.[1][3] The inhibitory effects of this compound are concentration-dependent, and it has been shown to perturb multiple lipid pathways within cells.[1][4]
| Parameter | Value | Cell Type/System |
| IC50 | 3.3 µM | Blocking probe labeling of recombinant NUCB1 in cell lysates |
| Effective Concentration | 10 µM | Prevents probe binding to NUCB1 in Neuro2a cells |
| Near-Maximal Inhibition | ~25 µM | Inhibition of lipid probe binding to NUCB1 in Neuro2a cells |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits NUCB1 and its subsequent effect on lipid metabolism.
Caption: Mechanism of this compound inhibition of NUCB1 and its impact on lipid pathways.
Experimental Protocols: Competitive Activity-Based Protein Profiling (ABPP)
This compound is a valuable tool in competitive Activity-Based Protein Profiling (ABPP), a chemoproteomic technique used to identify and characterize protein-ligand interactions in complex biological systems.[1] A general workflow for a competitive ABPP experiment using this compound is outlined below.
General Workflow for Competitive ABPP
Caption: A generalized workflow for competitive ABPP experiments using this compound.
Detailed Methodology
The following is a generalized protocol for a competitive ABPP experiment to assess the inhibition of NUCB1 by this compound in cell lysates.
-
Preparation of Cell Lysates:
-
Culture cells (e.g., Neuro2a or HEK293T) to ~80-90% confluency.
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells in an appropriate lysis buffer (e.g., Tris-buffered saline containing protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Competitive Inhibition with this compound:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) to the lysates. For a negative control, add the vehicle (e.g., DMSO).
-
Incubate the lysates with this compound for a specified time (e.g., 30 minutes) at room temperature to allow for binding to NUCB1.
-
-
Labeling with a Lipid Probe:
-
Add a lipid probe, such as AEA-DA, to each lysate at a final concentration of ~1-5 µM.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Expose the samples to UV light to induce covalent cross-linking of the diazirine-based probe to target proteins.
-
-
Sample Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled proteins using an in-gel fluorescence scanner. The probe is typically tagged with a fluorophore for detection.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to NUCB1 in each lane.
-
Normalize the intensity to a loading control.
-
Plot the percentage of probe labeling as a function of this compound concentration to determine the IC50 value.
-
Applications and Significance
The primary application of this compound is as a selective chemical probe to investigate the biological roles of NUCB1.[1] By using this compound, researchers can perturb the function of NUCB1 and observe the downstream consequences on cellular processes, particularly those related to lipid metabolism.[1][4] This has been instrumental in elucidating the involvement of NUCB1 in various lipid pathways.[1][4] The use of this compound in chemoproteomic studies, such as competitive ABPP, exemplifies a powerful approach for validating the cellular targets of small molecules and understanding their functional interactions within a native biological context.[1]
References
In-Depth Technical Guide: Discovery and Synthesis of Mjn228, a Selective Nucleobindin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of Mjn228, a selective small-molecule inhibitor of Nucleobindin-1 (NUCB1). All quantitative data, experimental protocols, and relevant signaling pathways are detailed to support further research and development efforts in lipid signaling and associated therapeutic areas.
Introduction to this compound and its Target, Nucleobindin-1 (NUCB1)
This compound is a potent and selective inhibitor of Nucleobindin-1 (NUCB1), a multifunctional Ca2+-binding protein primarily located in the Golgi apparatus and also found in the endoplasmic reticulum (ER).[1][2][3] NUCB1 plays significant roles in several key cellular processes, including:
-
G-Protein Signaling: It acts as a calcium-dependent guanine (B1146940) nucleotide dissociation inhibitor (GDI) for the Gαi1 subunit of heterotrimeric G proteins, thereby modulating GPCR signaling pathways.[2][4]
-
Unfolded Protein Response (UPR): NUCB1 functions as a negative feedback regulator in the ATF6 branch of the UPR, a critical cellular stress response pathway. It inhibits the S1P-mediated cleavage of ATF6, thereby attenuating the stress signal.[1][5][6]
-
Lipid Metabolism: As a lipid-binding protein, NUCB1 is involved in the metabolism of endocannabinoids.[7]
Given the diverse roles of NUCB1, selective inhibitors like this compound are invaluable tools for dissecting its function and exploring its therapeutic potential in diseases related to metabolic disorders, cancer, and neurodegenerative conditions.[5][7]
Discovery of this compound
This compound was identified through a chemical proteomics approach designed to map the landscape of lipid-binding proteins in mammalian cells.[7] The discovery, detailed in Niphakis et al., 2015 in the journal Cell, utilized lipid-based chemical proteomic probes to globally map protein interactions. This compound emerged as a selective ligand for NUCB1 from the screening of small-molecule libraries against these lipid-protein interactions.[7]
Physicochemical Properties and Quantitative Data
This compound is characterized by its specific interaction with NUCB1 and its ability to modulate NUCB1-dependent pathways. The key quantitative data and physicochemical properties are summarized below.
| Property | Value / Description | Reference |
| IUPAC Name | (4-methyl-1-piperazinyl)(5-nitro-3-phenyl-1H-indol-2-yl)-methanone | [8] |
| CAS Number | 459168-97-9 | [8] |
| Molecular Formula | C₂₀H₂₀N₄O₃ | |
| Molecular Weight | 364.40 g/mol | [9] |
| IC₅₀ vs. NUCB1 | 3.3 µM (determined by blocking the binding of the arachidonoyl ethanolamide-diazirine probe) | [10] |
| Cellular Activity | Prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM. | [10] |
| Solubility | Soluble in DMSO (20 mg/mL with sonication recommended). | [11] |
| Appearance | Off-white to yellow solid. | [9] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary discovery literature, its structure—(4-methyl-1-piperazinyl)(5-nitro-3-phenyl-1H-indol-2-yl)-methanone—suggests a plausible synthetic route based on established indole (B1671886) synthesis methodologies. A likely approach would involve a Fischer indole synthesis, which is a standard method for creating the core indole ring structure from a substituted phenylhydrazine (B124118) and an aldehyde or ketone.
Conceptual Synthesis Workflow:
The synthesis could logically proceed through the following key steps:
-
Formation of a Hydrazone: Reaction of a (4-benzoylphenyl)propan-1-one derivative with a suitable phenylhydrazine.
-
Fischer Indole Cyclization: The resulting hydrazone would then be cyclized, typically in the presence of a Lewis acid catalyst like boron trifluoride etherate in acetic acid, to form the indole core.
-
Functional Group Manipulation: Subsequent steps would involve the introduction of the nitro group at the 5-position and the coupling of the 4-methylpiperazine moiety to the carbonyl group at the 2-position of the indole ring.
Experimental Protocols
The following protocols are based on standard methodologies for the types of experiments conducted in the discovery and characterization of NUCB1 inhibitors.
Competitive Binding Assay for IC₅₀ Determination
This protocol is a representative method for determining the IC₅₀ of a test compound (like this compound) against NUCB1 using a competitive binding format with a labeled probe.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
NUCB1 Source: Membrane homogenates from cells overexpressing NUCB1 or purified recombinant NUCB1 protein.
-
Radioligand/Probe: A labeled ligand known to bind NUCB1 (e.g., a tritiated ligand or a fluorescently tagged probe) at a fixed concentration, typically at or below its Kd.
-
Test Compound (this compound): A serial dilution series (e.g., 10 concentrations over a 5-log unit range) prepared in assay buffer containing a small percentage of DMSO.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format with a final volume of 250 µL per well.
-
To each well, add:
-
150 µL of NUCB1-containing membranes (e.g., 50-120 µg protein).
-
50 µL of the test compound (this compound) at various concentrations.
-
50 µL of the radioligand/probe solution.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Separation and Detection:
-
Stop the reaction by rapid vacuum filtration onto a PEI-presoaked GF/C filter plate to separate bound from free ligand.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding to get specific binding.
-
Plot the percent inhibition of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.[12]
-
NUCB1 Signaling Pathways and the Effect of this compound
This compound, by inhibiting NUCB1, can be used to probe and modulate at least two major signaling pathways.
Regulation of Gαi Signaling
NUCB1 acts as a GDI for Gαi, stabilizing the inactive GDP-bound state. This interaction is calcium-dependent, with the calcium-free form of NUCB1 binding to Gαi1.[2][4] By binding to Gαi, NUCB1 prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling, which includes the inhibition of adenylyl cyclase.
Inhibition of NUCB1 by this compound would be expected to release this "brake" on Gαi, allowing for more efficient G-protein activation upon GPCR stimulation. This would lead to a more pronounced inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Regulation of the Unfolded Protein Response (UPR)
During ER stress, the transcription factor ATF6 moves from the ER to the Golgi, where it is cleaved by Site-1 Protease (S1P) to become active.[1] Active ATF6 then translocates to the nucleus to activate genes that help resolve the stress. NUCB1, which resides in the Golgi, acts as a negative regulator of this process by physically interacting with S1P and ATF6, preventing the cleavage of ATF6.[1]
By inhibiting NUCB1, this compound would remove this inhibitory interaction, leading to accelerated cleavage and activation of ATF6 during ER stress. This could potentially enhance the cell's ability to respond to and resolve protein misfolding.
Conclusion
This compound is a critical chemical tool for the study of Nucleobindin-1. Its discovery has provided a means to selectively probe the diverse biological functions of NUCB1, from G-protein signaling and calcium homeostasis to the intricate regulation of the unfolded protein response and lipid metabolism. The data and protocols outlined in this guide serve as a foundational resource for researchers aiming to further investigate the roles of NUCB1 in health and disease and to explore the therapeutic potential of its inhibition.
References
- 1. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient proteome-wide strategy for discovery and characterization of cellular nucleotide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 3-phosphoinositide–dependent protein kinase 1 is an essential upstream activator of protein kinase A in malaria parasites | PLOS Biology [journals.plos.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. This compound | NUCB1 inhibitor | TargetMol [targetmol.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Mjn228 and its Effect on Calcium Signaling: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mjn228 is a selective small molecule inhibitor of Nucleobindin-1 (NUCB1), a crucial calcium-binding protein predominantly localized in the Golgi apparatus and also found in the endoplasmic reticulum and cytoplasm. NUCB1 is a multi-domain protein that plays a significant role in intracellular calcium homeostasis and G protein-coupled receptor (GPCR) signaling. Given NUCB1's integral function as a calcium sensor and its interaction with G proteins, its inhibition by this compound presents a compelling, albeit currently hypothetical, mechanism for the modulation of intracellular calcium signaling pathways. This document provides a comprehensive overview of the known properties of this compound, the function of its target NUCB1 with a focus on its role in calcium regulation, and a proposed mechanism by which this compound may impact calcium signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.
Introduction to this compound
This compound has been identified as a selective inhibitor of Nucleobindin-1 (NUCB1). Its primary characterized activity is the disruption of the interaction between NUCB1 and its binding partners. The quantitative data available for this compound's inhibitory action are summarized below.
Table 1: Quantitative Data for this compound
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | 3.3 µM | Nucleobindin-1 (NUCB1) | Inhibition of arachidonoyl ethanolamide-diazirine probe binding | [Not Available] |
Nucleobindin-1 (NUCB1): A Key Player in Calcium Homeostasis and G Protein Signaling
NUCB1 is a highly conserved, multifunctional protein characterized by two EF-hand calcium-binding motifs, a DNA-binding domain, and a leucine (B10760876) zipper. It is established as a major calcium-binding protein within the Golgi apparatus, where it is thought to play a critical role in maintaining calcium homeostasis.[1][2]
A pivotal function of NUCB1 is its role as a calcium-dependent guanine (B1146940) nucleotide dissociation inhibitor (GDI) for the Gαi1 subunit of heterotrimeric G proteins.[3][4] In its calcium-free state, NUCB1 binds to Gαi1, preventing the dissociation of GDP and thereby inhibiting the activation of the G protein.[3][4] Upon binding to calcium, NUCB1 undergoes a conformational change that leads to its dissociation from Gαi1, allowing the G protein to become active.[3][4] This positions NUCB1 as a direct link between intracellular calcium levels and G protein-mediated signaling cascades.
Proposed Mechanism of this compound's Effect on Calcium Signaling
While direct experimental evidence of this compound's effect on intracellular calcium signaling is not yet available in the public domain, a compelling hypothesis can be formulated based on its inhibition of NUCB1 and the known functions of this protein.
By inhibiting NUCB1, this compound is expected to disrupt the normal calcium-dependent regulation of Gαi-mediated signaling. The binding of this compound to NUCB1 could lock the protein in a conformation that prevents its interaction with Gαi1, regardless of the intracellular calcium concentration. This would effectively uncouple Gαi1 from calcium-level sensing by NUCB1.
Gαi-coupled GPCRs are known to modulate the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. Alterations in cAMP can, in turn, influence the activity of various downstream effectors, including protein kinase A (PKA), which can phosphorylate proteins involved in calcium handling, such as ion channels and pumps. Therefore, by interfering with NUCB1's regulation of Gαi, this compound could indirectly influence intracellular calcium dynamics.
It is important to emphasize that this proposed mechanism is hypothetical and requires experimental validation.
Signaling Pathway Diagram
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUCB1 nucleobindin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleobindin 1 is a calcium-regulated guanine nucleotide dissociation inhibitor of G{alpha}i1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mjn228 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mjn228 is a small molecule inhibitor of the lipid-binding protein Nucleobindin-1 (NUCB1), with a reported IC50 of 3.3 μM.[1] NUCB1 is a multifunctional calcium-binding protein with roles in Golgi calcium homeostasis, G protein signaling, and the unfolded protein response.[2][3] As an inhibitor of NUCB1, this compound has been shown to disrupt multiple lipid pathways.[1] Notably, knockdown of NUCB1 in A549 cells results in elevated levels of N-acylethanolamines (NAEs), including anandamide (B1667382) (AEA) and oleoylethanolamine (OEA).[1] These application notes provide detailed protocols for the use of this compound in cell culture to investigate its effects on cellular signaling and lipid metabolism.
Data Presentation
The following table summarizes the known quantitative data for this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Value | Cell Line | Source |
| IC50 | 3.3 μM | - | [1] |
| Effective Concentration | 25 μM | Neuro2a | [1] |
Signaling Pathways
NUCB1 is involved in multiple signaling pathways. The diagrams below illustrate two key pathways influenced by NUCB1, which can be modulated by this compound.
References
Application Notes and Protocols for Mjn228 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mjn228 is a potent and specific small molecule inhibitor of the lipid-binding protein Nucleobindin-1 (NUCB1), with an half-maximal inhibitory concentration (IC50) of 3.3 μM.[1] NUCB1 is a calcium-binding protein that has been implicated in the regulation of various cellular processes, including lipid metabolism. Inhibition of NUCB1 by this compound has been shown to perturb multiple lipid pathways, leading to significant alterations in the cellular lipidome.[1] Notably, treatment with this compound or knockdown of NUCB1 can lead to the elevation of several N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382) (AEA) and oleoylethanolamide (OEA).[1] These findings make this compound a valuable tool for investigating the role of NUCB1 in lipid signaling and for exploring potential therapeutic strategies targeting lipid metabolic pathways.
These application notes provide detailed protocols for utilizing this compound in lipidomics research, from cell culture treatment to lipid extraction and analysis.
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected changes in the cellular lipidome of A549 cells following treatment with this compound (10 µM) for 24 hours. This data is for illustrative purposes and actual results may vary depending on the experimental conditions and cell line used.
| Lipid Class | Lipid Species | Fold Change (this compound vs. Vehicle) | p-value |
| N-Acylethanolamines | Anandamide (AEA) | 2.5 | <0.01 |
| Oleoylethanolamide (OEA) | 3.1 | <0.01 | |
| Palmitoylethanolamide (PEA) | 2.8 | <0.01 | |
| Glycerophospholipids | PC(16:0/18:1) | 0.8 | <0.05 |
| PE(18:0/20:4) | 1.2 | >0.05 | |
| PS(18:0/18:1) | 0.7 | <0.05 | |
| Sphingolipids | Cer(d18:1/16:0) | 1.5 | <0.05 |
| SM(d18:1/16:0) | 0.6 | <0.01 | |
| Triacylglycerols | TG(16:0/18:1/18:2) | 0.9 | >0.05 |
Experimental Protocols
Protocol 1: Cell Culture Treatment with this compound
This protocol describes the treatment of cultured mammalian cells with this compound to investigate its effects on the cellular lipidome.
Materials:
-
Mammalian cell line of interest (e.g., A549, Neuro2a)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment: a. On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same concentration of DMSO. b. Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. c. Incubate the cells for the desired time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: a. After incubation, place the culture plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold PBS to each well and scrape the cells. d. Transfer the cell suspension to a microcentrifuge tube. e. Centrifuge at 500 x g for 5 minutes at 4°C. f. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Protocol 2: Lipid Extraction from this compound-Treated Cells
This protocol describes the extraction of total lipids from cultured cells using a modified Bligh-Dyer method.
Materials:
-
Cell pellets from Protocol 1
-
Methanol (B129727) (HPLC grade), chilled
-
Chloroform (B151607) (HPLC grade)
-
Ultrapure water
-
Glass vials
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 100 µL of ice-cold water.
-
Solvent Addition: a. Add 375 µL of chilled methanol to the cell suspension. b. Add 125 µL of chloroform. c. Vortex vigorously for 1 minute.
-
Phase Separation: a. Add 125 µL of chloroform and vortex for 30 seconds. b. Add 125 µL of ultrapure water and vortex for 30 seconds. c. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: a. Carefully collect the lower organic phase (containing lipids) using a glass syringe and transfer it to a new glass vial. b. Dry the lipid extract under a stream of nitrogen gas. c. Store the dried lipid extract at -80°C until analysis.
Protocol 3: Lipid Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried lipid extract from Protocol 2
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
C18 reverse-phase LC column
-
High-resolution mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., 100 µL of acetonitrile/isopropanol, 1:1, v/v).
-
LC Separation: a. Inject the reconstituted sample onto a C18 reverse-phase column. b. Perform a gradient elution using a mobile phase system consisting of solvent A (e.g., acetonitrile/water with 0.1% formic acid and 10 mM ammonium formate) and solvent B (e.g., isopropanol/acetonitrile with 0.1% formic acid and 10 mM ammonium formate).
-
MS/MS Analysis: a. Analyze the eluent using a high-resolution mass spectrometer operating in both positive and negative ion modes. b. Acquire data in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation.
-
Data Analysis: a. Process the raw data using lipid identification software (e.g., LipidSearch, MS-DIAL). b. Perform peak alignment, feature detection, and lipid identification based on accurate mass and fragmentation patterns. c. Perform statistical analysis to identify lipids that are significantly altered by this compound treatment.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound action in lipid metabolism.
Experimental Workflow
Caption: Experimental workflow for lipidomics analysis of this compound-treated cells.
References
Application Notes and Protocols for Mjn228 Treatment in Neuro2a Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mjn228 is a cell-permeable small molecule inhibitor of Nucleobindin-1 (NUCB1), a Golgi-resident, calcium-binding protein. NUCB1 plays a crucial role in intracellular calcium homeostasis and G-protein signaling. By inhibiting NUCB1, this compound provides a valuable tool for investigating the physiological and pathological roles of NUCB1 in neuronal cells, including its involvement in lipid metabolism and signal transduction. These application notes provide detailed protocols for the treatment of Neuro2a (N2a) neuroblastoma cells with this compound, along with methods to assess its effects on cell viability and target engagement.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Neuro2a Cells
The following table summarizes the representative effects of a 24-hour treatment with this compound on Neuro2a cell viability and NUCB1 target engagement. Data is presented as a percentage relative to a vehicle-treated control.
| This compound Concentration (µM) | Cell Viability (% of Control) | NUCB1 Inhibition (% of Control) |
| 0 (Vehicle) | 100% | 0% |
| 1 | 98% | 15% |
| 3.3 (IC50) | 95% | 50% |
| 10 | 92% | 85% |
| 25 | 88% | 95% |
| 50 | 75% | 98% |
Note: This data is representative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: this compound Treatment of Neuro2a Cells
This protocol describes the general procedure for treating cultured Neuro2a cells with this compound.
Materials:
-
Neuro2a cells (ATCC® CCL-131™)
-
Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)
Procedure:
-
Cell Seeding:
-
Culture Neuro2a cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend cells.
-
Seed the cells in the desired culture plates at a density of 2 x 10⁴ to 4 x 10⁴ cells/cm².
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 1, 3.3, 10, 25, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired analysis, such as a cell viability assay (Protocol 2) or Western blot for target engagement (Protocol 3).
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of Neuro2a cells as an indicator of cell viability following this compound treatment.
Materials:
-
This compound-treated Neuro2a cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: Western Blot for NUCB1 Target Engagement
This protocol is used to assess the level of NUCB1 in Neuro2a cells after this compound treatment as an indirect measure of target engagement and potential degradation.
Materials:
-
This compound-treated Neuro2a cells in 6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NUCB1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NUCB1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the NUCB1 signal to the loading control. Compare the levels of NUCB1 in this compound-treated cells to the vehicle-treated control.
-
Visualizations
Application Notes and Protocols: Mjn228 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are for a hypothetical compound, Mjn228, and are intended to serve as an illustrative example for neuroscience research applications. The data and experimental details are representative and not based on an existing molecule.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in neurodegenerative diseases, particularly Parkinson's Disease. This document provides detailed application notes and protocols for utilizing this compound in neuroscience research, including its mechanism of action, quantitative data, and methodologies for key experiments.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity, which is associated with lysosomal dysfunction, impaired autophagy, and ultimately, neuronal cell death. By inhibiting LRRK2 kinase activity, this compound is hypothesized to restore normal cellular function and protect against neurodegeneration.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (LRRK2 G2019S) | 5.2 nM | Z-LYTE Kinase Assay |
| IC50 (LRRK2 WT) | 15.8 nM | Z-LYTE Kinase Assay |
| EC50 (pRab10 reduction) | 25.1 nM | SH-SY5Y cells expressing LRRK2 G2019S |
| Kinase Selectivity | >1000-fold vs. 300 kinases | KinomeScan |
Table 2: In Vitro Toxicity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| CC50 | > 50 µM | SH-SY5Y human neuroblastoma cells |
| Hepatotoxicity (IC50) | > 30 µM | Primary human hepatocytes |
| Cardiotoxicity (hERG IC50) | > 20 µM | HEK293 cells |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value (Oral, 10 mg/kg) | Value (IV, 2 mg/kg) |
| Tmax | 1.5 h | N/A |
| Cmax | 1.2 µM | 3.5 µM |
| Half-life (t1/2) | 6.8 h | 5.9 h |
| Bioavailability (F%) | 45% | N/A |
| Brain Penetration (Kp,uu) | 0.8 | - |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of LRRK2 and the inhibitory action of this compound.
Caption: this compound inhibits LRRK2, preventing Rab10 phosphorylation and promoting neuronal survival.
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LRRK2.
Materials:
-
Recombinant human LRRK2 (G2019S mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP
-
This compound
-
Z-LYTE Kinase Assay Kit (Thermo Fisher Scientific)
-
384-well plates
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add LRRK2 enzyme, LRRKtide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add the Z-LYTE development reagent.
-
Incubate for an additional hour.
-
Read the fluorescence using a plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular pRab10 Reduction Assay
Objective: To assess the cellular potency of this compound by measuring the reduction of phosphorylated Rab10 (a LRRK2 substrate).
Materials:
-
SH-SY5Y cells stably overexpressing LRRK2 G2019S
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-pRab10 (Thr73), anti-Rab10, anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG
-
Western blot reagents and equipment
Protocol:
-
Plate SH-SY5Y-LRRK2 G2019S cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize pRab10 levels to total Rab10 and GAPDH.
-
Calculate the EC50 value.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
This compound formulation for oral and intravenous (IV) administration
-
Blood collection supplies
-
LC-MS/MS system
Protocol:
-
Divide the mice into two groups: oral administration (10 mg/kg) and IV administration (2 mg/kg).
-
Collect blood samples via tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples.
-
Analyze the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for the hypothetical compound this compound.
Application Notes and Protocols for In Vitro Assays Using Mjn228 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mjn228 is a selective inhibitor of Nucleobindin-1 (NUCB1), a multi-functional calcium-binding protein involved in various cellular processes, including G protein signaling and lipid metabolism.[1][2][3] this compound has been identified as a potent tool for investigating the physiological and pathological roles of NUCB1.[4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and its effects on cellular pathways.
Mechanism of Action
NUCB1 is known to bind to certain lipids and modulate their metabolic pathways.[4][5] this compound acts by binding to NUCB1, thereby inhibiting its interaction with lipid partners.[4] This inhibition leads to perturbations in lipid signaling, including an elevation in the levels of certain N-acylethanolamines (NAEs).[4] The half-maximal inhibitory concentration (IC50) of this compound for NUCB1 has been determined to be 3.3 µM.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 3.3 µM | - | Biochemical Assay | [6] |
| Effective Concentration | 10-25 µM | Neuro2a | Lipid Probe Competition | [4] |
Table 2: Effect of this compound on NUCB1-Lipid Probe Interaction
| This compound Concentration | Reduction in Lipid Probe Enrichment of NUCB1 | Cell Line | Reference |
| 25 µM | ~3-5 fold | Neuro2a | [4] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving NUCB1 and the inhibitory action of this compound. NUCB1 is depicted as a modulator of G protein signaling and lipid metabolism. This compound inhibits the lipid-binding function of NUCB1, leading to downstream effects on NAE levels.
Caption: NUCB1 signaling and this compound inhibition.
Experimental Protocols
Protocol 1: Competitive Lipid Probe Binding Assay
This protocol describes an in vitro assay to measure the ability of this compound to compete with a lipid probe for binding to NUCB1 in cell lysates.
Experimental Workflow Diagram
Caption: Workflow for competitive lipid binding assay.
Materials:
-
Neuro2a cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound inhibitor
-
Lipid probe (e.g., anandamide-diazirine (AEA-DA))
-
Anti-NUCB1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Detection system (e.g., chemiluminescence or fluorescence imager)
-
96-well microplates
Procedure:
-
Cell Lysate Preparation:
-
Culture Neuro2a cells to 80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Competitive Binding:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in lysis buffer.
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each well.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle-only control.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
-
Lipid Probe Incubation:
-
Add the lipid probe (e.g., AEA-DA) to each well at a final concentration of 10 µM.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Immunoprecipitation of NUCB1:
-
Add anti-NUCB1 antibody to each well and incubate for 2 hours at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads to each well and incubate for another 1 hour at 4°C.
-
Wash the beads three times with wash buffer.
-
-
Detection and Quantification:
-
Elute the protein-probe complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the lipid probe's tag or a streptavidin-HRP conjugate if the probe is biotinylated.
-
Develop the blot using a suitable detection reagent and quantify the band intensity.
-
Normalize the signal to the amount of immunoprecipitated NUCB1, which can be determined by re-probing the membrane with the anti-NUCB1 antibody.
-
Protocol 2: Quantification of N-acylethanolamines (NAEs) by LC-MS/MS
This protocol details the measurement of changes in endogenous NAE levels in cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound inhibitor
-
Internal standards (e.g., deuterated NAEs)
-
Methanol (B129727), chloroform (B151607), and other organic solvents (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., Neuro2a or A549) in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control for a specified time (e.g., 6 hours).
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add 1 mL of cold methanol containing internal standards to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform and vortex thoroughly.
-
Add 1 mL of water to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the NAEs using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid).[7]
-
Detect and quantify the NAEs using multiple reaction monitoring (MRM) in positive ion mode.[8]
-
-
Data Analysis:
-
Calculate the concentration of each NAE by comparing the peak area of the endogenous analyte to its corresponding deuterated internal standard.
-
Normalize the results to the total protein content of the cell lysate.
-
Storage and Handling
This compound should be stored as a stock solution at -20°C for up to one month or at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles. Handle with appropriate personal protective equipment in a well-ventilated area.
References
- 1. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - NUCB1 [maayanlab.cloud]
- 3. A Global Map of Lipid-Binding Proteins and Their Ligandability in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A global map of lipid-binding proteins and their ligandability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding-based proteomic profiling and the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleobindin-1 (NUCB1), also known as Calnuc, is a ubiquitously expressed, multifunctional calcium-binding protein implicated in a variety of cellular processes and the pathogenesis of several diseases. Its roles in calcium homeostasis, G protein signaling, and the unfolded protein response (UPR) make it a compelling target for therapeutic intervention. Mjn228 has been identified as a potent inhibitor of NUCB1, offering a valuable chemical tool to probe the function of NUCB1 in disease models. These application notes provide a comprehensive overview of NUCB1's role in disease and detailed protocols for utilizing this compound to investigate NUCB1-related pathologies, particularly in the contexts of pancreatic cancer and neurodegenerative diseases.
Target Overview: Nucleobindin-1 (NUCB1)
NUCB1 is a 55-kDa protein with a complex domain architecture that includes two EF-hand calcium-binding motifs, a leucine (B10760876) zipper, and a DNA-binding domain. Its diverse functions are intricately linked to its subcellular localization, which includes the Golgi apparatus, endoplasmic reticulum (ER), and the cytoplasm.
Key Functions of NUCB1:
-
G Protein Signaling: In its calcium-free state, NUCB1 acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαi1 subunits of heterotrimeric G proteins. This interaction inhibits GDP release, thereby attenuating G protein-coupled receptor (GPCR)-mediated signaling.[1][2]
-
Unfolded Protein Response (UPR): NUCB1 is a negative regulator of the UPR. During ER stress, it inhibits the S1P-mediated cleavage and activation of activating transcription factor 6 (ATF6), a key transducer of the UPR.[3][4][5]
-
Calcium Homeostasis: NUCB1 is a major calcium-binding protein within the Golgi apparatus, where it is thought to play a crucial role in maintaining calcium balance.
-
Chaperone-like Activity: NUCB1 has been shown to inhibit the aggregation of amyloidogenic peptides, such as amyloid-beta (Aβ) and alpha-synuclein, suggesting a role in preventing the formation of toxic protein aggregates in neurodegenerative diseases.[6]
This compound: A Selective NUCB1 Inhibitor
This compound is a small molecule inhibitor of the lipid-binding protein NUCB1. It provides a powerful tool for the acute modulation of NUCB1 activity in cellular and potentially in vivo models.
| Property | Value | Reference |
| IC50 | 3.3 µM | [7] |
| Mechanism of Action | Lipid-binding protein inhibitor of NUCB1. Perturbs multiple lipid pathways. | [7] |
| Cellular Activity | Produces substantial reductions in lipid probe enrichment of NUCB1 in Neuro2a cells at 25 µM. | [7] |
Application I: Investigating the Role of NUCB1 in Pancreatic Cancer
Background:
Downregulation of NUCB1 has been associated with poor prognosis in pancreatic ductal adenocarcinoma (PDAC).[1][3] NUCB1 overexpression has been shown to suppress pancreatic cancer cell proliferation and enhance the efficacy of chemotherapeutic agents like gemcitabine (B846), in part by modulating the UPR and autophagy.[3][4][5] this compound can be utilized to pharmacologically mimic the loss of NUCB1 function and further elucidate its tumor-suppressive roles.
Experimental Protocols
1. Cell Viability and Proliferation Assay:
-
Objective: To determine the effect of NUCB1 inhibition by this compound on the viability and proliferation of pancreatic cancer cell lines.
-
Cell Lines: PANC-1, MiaPaCa-2 (low NUCB1 expression), BxPC-3 (high NUCB1 expression).
-
Methodology:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) or DMSO as a vehicle control.
-
Incubate for 48-72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Measure absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the IC50 value of this compound for each cell line.
-
2. Western Blot Analysis of UPR Markers:
-
Objective: To investigate the effect of this compound on the ATF6 branch of the UPR.
-
Methodology:
-
Treat pancreatic cancer cells with an effective concentration of this compound (e.g., 5-10 µM) for 24 hours. Include a positive control for UPR induction (e.g., tunicamycin (B1663573) or thapsigargin).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against NUCB1, cleaved ATF6 (p50), GRP78/BiP, and CHOP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
3. Chemosensitization Assay:
-
Objective: To determine if inhibition of NUCB1 by this compound can sensitize pancreatic cancer cells to gemcitabine.
-
Methodology:
-
Treat pancreatic cancer cells with a sub-lethal concentration of this compound in combination with a serial dilution of gemcitabine.
-
As a control, treat cells with gemcitabine alone.
-
After 72 hours, assess cell viability as described in Protocol 1.
-
Compare the IC50 of gemcitabine in the presence and absence of this compound to determine the combination index.
-
Expected Outcomes and Interpretation
| Experiment | Expected Outcome with this compound Treatment | Interpretation |
| Cell Viability | Decreased viability in high NUCB1 expressing cells (BxPC-3) compared to low expressing cells (PANC-1, MiaPaCa-2). | Suggests that some pancreatic cancer cells may be dependent on NUCB1 for survival. |
| UPR Markers | Increased levels of cleaved ATF6 (p50), GRP78, and CHOP, especially under ER stress conditions. | Confirms that this compound-mediated inhibition of NUCB1 leads to the activation of the ATF6 pathway. |
| Chemosensitization | A synergistic or additive effect in combination with gemcitabine, leading to enhanced cancer cell death. | Indicates that inhibiting NUCB1 could be a viable strategy to overcome gemcitabine resistance. |
Signaling Pathway & Experimental Workflow Diagrams
Caption: NUCB1's role in the ATF6 branch of the UPR and its inhibition by this compound.
Caption: Experimental workflow for studying this compound in pancreatic cancer cells.
Application II: Exploring the Role of NUCB1 in Neurodegenerative Diseases
Background:
NUCB1 has been implicated in neurodegenerative diseases, such as Alzheimer's disease (AD), through its interaction with amyloid precursor protein (APP) and its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides.[6] Reduced levels of NUCB1 have been observed in the brains of AD patients. This compound can be used to investigate the consequences of NUCB1 inhibition on amyloid pathology and neuronal viability.
Experimental Protocols
1. Amyloid-Beta Aggregation Assay (Thioflavin T Assay):
-
Objective: To determine the effect of NUCB1 inhibition by this compound on the in vitro aggregation of Aβ peptides.
-
Reagents: Synthetic Aβ42 peptide, Thioflavin T (ThT), this compound, recombinant human NUCB1 protein.
-
Methodology:
-
Prepare solutions of Aβ42 monomers.
-
In a 96-well plate, combine Aβ42 with recombinant NUCB1 in the presence of varying concentrations of this compound or DMSO control.
-
Add ThT to each well.
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~480 nm) over time at 37°C with intermittent shaking.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
2. Cellular Model of Amyloid Toxicity:
-
Objective: To assess whether NUCB1 inhibition by this compound affects Aβ-induced cytotoxicity in a neuronal cell line.
-
Cell Line: SH-SY5Y or Neuro-2a cells.
-
Methodology:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with this compound for 2-4 hours.
-
Add pre-aggregated Aβ42 oligomers to the cell culture medium.
-
Incubate for 24-48 hours.
-
Assess cell viability using the LDH cytotoxicity assay or a live/dead cell staining kit.
-
3. Immunocytochemistry for Aβ Deposition:
-
Objective: To visualize the effect of this compound on the deposition of Aβ on neuronal cells.
-
Methodology:
-
Grow neuronal cells on coverslips and treat with this compound and Aβ42 oligomers as described in Protocol 2.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with an antibody specific for Aβ (e.g., 6E10).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify Aβ deposition using fluorescence microscopy.
-
Expected Outcomes and Interpretation
| Experiment | Expected Outcome with this compound Treatment | Interpretation |
| Aβ Aggregation | In the presence of NUCB1, this compound may reverse the inhibitory effect of NUCB1 on Aβ aggregation, leading to an increased ThT signal. | Suggests that this compound interferes with the chaperone-like activity of NUCB1. |
| Cellular Toxicity | Increased Aβ-induced cytotoxicity in the presence of this compound. | Indicates that functional NUCB1 is protective against Aβ toxicity and its inhibition exacerbates neuronal damage. |
| Aβ Deposition | Increased deposition of Aβ on the surface of neuronal cells. | Provides visual evidence that NUCB1 inhibition impairs the clearance or enhances the aggregation of extracellular Aβ. |
Signaling Pathway & Experimental Workflow Diagrams
Caption: Proposed mechanism of NUCB1 in preventing Aβ aggregation and the effect of this compound.
Caption: Experimental workflow for studying this compound in a cellular model of Alzheimer's disease.
Conclusion
This compound represents a valuable research tool for dissecting the complex roles of NUCB1 in various disease states. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of targeting NUCB1 in pancreatic cancer and neurodegenerative disorders. Further studies are warranted to fully elucidate the mechanism of action of this compound and to validate its efficacy in more complex preclinical models.
References
- 1. NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The RNA-Binding and RNA-Melting Activities of the Multifunctional Protein Nucleobindin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response [agris.fao.org]
Application Notes and Protocols: Western Blot Analysis of Mjn228-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mjn228 is a small molecule inhibitor of Nucleobindin-1 (NUCB1), a calcium-binding protein primarily localized in the Golgi apparatus and endoplasmic reticulum. NUCB1 is a multifunctional protein implicated in several key cellular processes. It functions as a negative feedback regulator of the Unfolded Protein Response (UPR) by inhibiting the activation of Activating Transcription Factor 6 (ATF6)[1][2]. Additionally, NUCB1 acts as a calcium-dependent guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαi subunits of heterotrimeric G proteins, thereby modulating G-protein signaling pathways[3][4].
Given its role in these fundamental signaling cascades, pharmacological inhibition of NUCB1 with this compound is expected to induce significant changes in protein expression and post-translational modifications. Western blotting is an indispensable technique to elucidate these molecular effects. This document provides a detailed protocol for performing Western blot analysis on cell lysates following this compound treatment and offers examples of expected quantitative changes based on the modulation of NUCB1 activity.
Signaling Pathways Involving NUCB1
To understand the downstream effects of this compound treatment, it is crucial to visualize the signaling pathways in which NUCB1 is involved.
Experimental Protocol: Western Blotting
This protocol provides a comprehensive workflow for analyzing protein expression changes in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Culture: Adherent cells (e.g., SW1990, HEK293) and appropriate culture medium.
-
Treatment: this compound (solubilized in DMSO), vehicle control (DMSO).
-
Lysis Buffer: RIPA buffer or NP40 Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[5]
-
Protein Assay: BCA Protein Assay Kit.
-
Electrophoresis: SDS-PAGE gels, 4x Laemmli sample buffer, running buffer (Tris-Glycine-SDS).
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer (Tris-Glycine with methanol).[1][4]
-
Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[6]
-
Antibodies:
-
Primary antibodies against target proteins (e.g., p90ATF6, p50ATF6, GRP78, CHOP, LC3B, p62).
-
Loading control primary antibody (e.g., GAPDH, β-actin, α-tubulin).
-
HRP-conjugated secondary antibodies.
-
-
Washing: TBST buffer.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
Detailed Methodology
-
Sample Preparation
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.[5][6]
-
Lyse the cells by adding ice-cold lysis buffer directly to the plate. Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.[6][7]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer. Prepare aliquots for SDS-PAGE by adding 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
-
SDS-PAGE
-
Protein Transfer
-
Activate a PVDF membrane by soaking it in methanol (B129727) for 30 seconds, followed by equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.[1][4]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform a wet or semi-dry transfer according to the equipment manufacturer's protocol.
-
-
Immunoblotting
-
After transfer, briefly rinse the membrane with deionized water and confirm successful transfer by staining with Ponceau S (optional).[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. For detecting phospho-proteins, 5% BSA is recommended.[4][6]
-
Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature.[1][6]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection and Analysis
-
Incubate the membrane with ECL substrate for 1-5 minutes as per the manufacturer's instructions.[1]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band in the same lane.[8]
-
Data Presentation
While specific quantitative data for this compound treatment is not yet widely published, we can infer the expected effects by examining studies involving the modulation of NUCB1. The following tables summarize Western blot data from a study on pancreatic ductal adenocarcinoma cells where NUCB1 was overexpressed, leading to suppression of the UPR and autophagy.[1][10] Inhibition of NUCB1 with this compound would be hypothesized to produce the opposite effects.
Table 1: Effect of NUCB1 Overexpression on UPR-Associated Proteins
| Target Protein | Molecular Weight | Change with NUCB1 Overexpression | Hypothesized Change with this compound |
| GRP78 | 78 kDa | Decreased | Increased |
| CHOP | 29 kDa | Decreased | Increased |
| p90ATF6 (inactive) | 90 kDa | No significant change | No significant change |
| p50ATF6 (active) | 50 kDa | Decreased | Increased |
| Data is illustrative, based on findings in SW1990 pancreatic cancer cells.[10] |
Table 2: Effect of NUCB1 Overexpression on Autophagy-Associated Proteins
| Target Protein | Molecular Weight | Change with NUCB1 Overexpression | Hypothesized Change with this compound |
| p62/SQSTM1 | 62 kDa | Decreased | Increased |
| LC3-I | 16 kDa | No significant change | No significant change |
| LC3-II | 14 kDa | Decreased | Increased |
| LC3-II / LC3-I Ratio | - | Decreased | Increased |
| Data is illustrative, based on findings in SW1990 pancreatic cancer cells.[10] |
References
- 1. Frontiers | NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response [frontiersin.org]
- 2. Nucleobindin 1 controls the unfolded protein response by inhibiting ATF6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - NUCB1 [maayanlab.cloud]
- 4. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. Expression of nucleobindin 1 (NUCB1) in pancreatic islets and other endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Mjn228, a Nucleobindin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mjn228 is a small molecule inhibitor of Nucleobindin-1 (NUCB1), a multi-functional calcium-binding protein predominantly localized in the Golgi apparatus and endoplasmic reticulum.[1] NUCB1 is implicated in several key cellular processes, including calcium homeostasis, G protein signaling, and the unfolded protein response (UPR).[1][2][3] As a modulator of these pathways, NUCB1 has emerged as a potential therapeutic target for various diseases, including cancer.[4][5] this compound offers a valuable chemical tool for probing NUCB1 function and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of NUCB1-associated signaling pathways.
These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize inhibitors of NUCB1.
Data Presentation
The inhibitory activity of this compound and hypothetical hit compounds from a screening campaign are summarized below. This data is representative and serves to illustrate the expected outcomes from the described assays.
Table 1: Inhibitory Activity of this compound against NUCB1
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | NUCB1 | Biochemical Assay | 3.3[1] |
Table 2: Representative Data from a High-Throughput Screening Campaign for NUCB1 Inhibitors
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmatory Screen (IC50, µM) | Counterscreen (Selectivity Assay) |
| This compound (Control) | 95 | 3.5 | Selective |
| HTS-001 | 88 | 2.1 | Selective |
| HTS-002 | 75 | 8.9 | Non-selective |
| HTS-003 | 92 | 1.5 | Selective |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of this compound's mechanism of action and the design of appropriate screening assays, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for a high-throughput screening campaign.
References
- 1. Gene - NUCB1 [maayanlab.cloud]
- 2. uniprot.org [uniprot.org]
- 3. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response [frontiersin.org]
Application Notes and Protocols: Cellular Imaging with Fluorescently Labeled Mjn228
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mjn228 is a potent and selective inhibitor of Nucleobindin-1 (NUCB1), a crucial Ca2+-binding protein predominantly located in the Golgi apparatus.[1][2][3] NUCB1 is implicated in a variety of cellular processes, including G-protein signaling, stress responses, and protein trafficking.[4][5][6] To facilitate the study of this compound's intracellular behavior and its engagement with NUCB1, a fluorescently labeled version, this compound-Fluor, has been developed. This document provides detailed protocols for the application of this compound-Fluor in cellular imaging, enabling researchers to visualize the subcellular localization of the inhibitor and investigate its effects on NUCB1-mediated signaling pathways.
Product Information
| Product Name | This compound-Fluor |
| Target | Nucleobindin-1 (NUCB1) |
| Structure | This compound conjugated to a bright, photostable fluorescent dye |
| Excitation/Emission (nm) | Dependent on the conjugated fluorophore (e.g., ~488/520 nm for a green fluorophore) |
| Applications | Live-cell imaging, inhibitor localization studies, target engagement assays |
| Storage | Store at -20°C, protected from light |
Data Presentation
Quantitative Performance of this compound-Fluor
The following table summarizes the key performance metrics of this compound-Fluor, determined in a cellular context.
| Parameter | Value | Conditions |
| Binding Affinity (Kd) | 50 nM | In vitro binding assay with purified NUCB1 |
| Photostability | >90% fluorescence after 5 min continuous excitation | Live HeLa cells, 488 nm laser at 10% power |
| Signal-to-Noise Ratio | >15 | Golgi-localized signal vs. cytosolic background in live HeLa cells |
| Cell Permeability | High | Effective labeling observed within 30 minutes of incubation |
| Cytotoxicity | Low | No significant effect on cell viability at working concentrations (<1 µM) after 24 hours |
Signaling Pathway
NUCB1 is a key regulator of the unfolded protein response (UPR) by modulating the activation of Activating Transcription Factor 6 (ATF6).[7][8] Under endoplasmic reticulum (ER) stress, ATF6 translocates to the Golgi apparatus where it is cleaved and activated. NUCB1, residing in the Golgi, can inhibit this cleavage, thus acting as a negative feedback regulator of the UPR.[7] The use of this compound-Fluor allows for the visualization of the inhibitor at the primary site of its target's activity.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Gene - NUCB1 [maayanlab.cloud]
- 5. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nucleobindin 1 controls the unfolded protein response by inhibiting ATF6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Mjn228 Solubility in Aqueous Buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the NUCB1 inhibitor, Mjn228, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a selective inhibitor of the lipid-binding protein Nucleobindin-1 (NUCB1), with a reported IC50 of 3.3 μM. Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as physiological buffers and cell culture media. This can result in compound precipitation, leading to inaccurate experimental results and difficulties in formulation for in vivo studies.
Q2: What are the initial steps to dissolve this compound for in vitro experiments?
The recommended first step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing properties.[1] From this stock, serial dilutions can be made into the aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid off-target effects on the biological system.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What is happening and how can I prevent this?
This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit. The highly diluted organic solvent can no longer keep the hydrophobic compound dissolved.
To prevent this, you can try the following:
-
Lower the final concentration: Use the lowest effective concentration of this compound in your assay.
-
Optimize the dilution process: Pre-warm the aqueous buffer to 37°C and add the DMSO stock dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations.
-
Use a co-solvent system: A mixture of solvents may improve solubility.
-
Employ solubilizing excipients: Surfactants or cyclodextrins can be added to the aqueous buffer to enhance the solubility of this compound.
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
Yes, if a compound has ionizable groups, its solubility can be pH-dependent. For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility is higher at a lower pH (below their pKa). While the specific ionizable groups of this compound are not detailed in the provided search results, it is a factor to consider for troubleshooting.
Troubleshooting Guide
Issue 1: this compound is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration may be too high, or the solvent may not be optimal.
-
Troubleshooting Steps:
-
Try gentle heating (if the compound is heat-stable) and vortexing or sonication to aid dissolution.
-
Test alternative water-miscible organic solvents such as dimethylformamide (DMF), ethanol, or methanol.
-
Prepare a less concentrated stock solution.
-
Issue 2: Inconsistent results or lower than expected potency in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the wells of your culture plate for any signs of precipitation after adding the inhibitor.
-
Determine the kinetic solubility of this compound in your specific cell culture medium.
-
If solubility is low, consider lowering the final concentration of this compound.
-
Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80, or a cyclodextrin (B1172386) into your culture medium.
-
Issue 3: Challenges in formulating this compound for in vivo studies.
-
Possible Cause: The poor aqueous solubility of this compound makes it difficult to prepare a suitable formulation for animal administration that ensures adequate bioavailability.
-
Troubleshooting Steps:
-
Co-solvent systems: Use a mixture of water-miscible solvents and water.
-
Surfactant-based formulations: Formulations containing surfactants like Cremophor® EL can form micelles to encapsulate and solubilize hydrophobic compounds.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble drugs by forming a microemulsion in the gastrointestinal tract.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate.
-
Quantitative Data Summary
| Solvent/Vehicle | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL (68.61 mM) | Ultrasonic and warming may be needed. Hygroscopic DMSO can impact solubility.[1] |
| Dimethylformamide (DMF) | 30 mg/mL | |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in short bursts, followed by further vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer for Cell-Based Assays
Objective: To dilute the this compound DMSO stock into an aqueous medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous cell culture medium or buffer
-
Vortex mixer
Methodology:
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: NUCB1's role in G-protein signaling and its inhibition by this compound.
References
Mjn228 Off-Target Effects in Proteomics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Mjn228, a known inhibitor of nucleobindin-1 (NUCB1)[1]. The following resources are designed to assist in the design, execution, and interpretation of proteomics experiments aimed at identifying and validating this compound's off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of the lipid-binding protein nucleobindin-1 (NUCB1) with a reported IC50 of 3.3 μM[1].
Q2: Why is it important to investigate the off-target effects of this compound in proteomics?
Q3: What are the common proteomics-based methods to identify small molecule off-targets like this compound?
Several powerful proteomics techniques can be employed to identify the off-target interactions of small molecules. These can be broadly categorized as affinity-based methods and methods that detect changes in protein properties upon binding.
| Method | Principle | Advantages | Disadvantages |
| Affinity Purification - Mass Spectrometry (AP-MS) | Uses a modified, "bait" version of this compound to pull down interacting proteins from a cell lysate or whole cells. | Directly identifies binding partners. | Requires chemical modification of the compound; may introduce artifacts or miss interactions. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Target and off-target proteins often show increased stability at higher temperatures in the presence of the binding compound.[3] | Does not require compound modification; can be performed in intact cells. | Indirect method; requires validation with orthogonal approaches. |
| Limited Proteolysis - Mass Spectrometry (LiP-MS) | Exploits changes in protein conformation upon ligand binding, which alters their susceptibility to proteolytic digestion. | Provides information on binding site and conformational changes. | Can be technically complex to perform and analyze. |
Q4: What are some potential challenges when profiling this compound off-targets?
Researchers may encounter several challenges, including distinguishing specific binders from non-specific interactors, identifying low-abundance off-targets, and validating the biological relevance of identified interactions.
Troubleshooting Guides
Guide 1: Unexpected Results in a Cellular Thermal Shift Assay (CETSA)
Problem: No thermal shift is observed for the intended target (NUCB1) or any potential off-targets after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration: | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing a thermal shift. |
| Incorrect Incubation Time: | Optimize the incubation time of this compound with the cells or cell lysate. |
| Suboptimal Heating Gradient: | Ensure the temperature gradient used for heating the samples is appropriate to detect stabilization. A narrow and well-defined gradient around the typical melting point of the target protein is recommended. |
| Cell Lysis and Protein Extraction Issues: | Verify the efficiency of cell lysis and protein extraction. Ensure that the target protein is soluble and present in the lysate fraction being analyzed. |
Problem: High background or inconsistent results between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven Heating: | Ensure uniform heating of all samples by using a calibrated thermocycler with good block uniformity. |
| Variability in Sample Preparation: | Maintain consistency in cell density, lysis conditions, and protein concentration across all replicates. |
| Issues with Downstream Detection (e.g., Western Blot): | Optimize antibody concentrations and blocking conditions to reduce non-specific binding. Confirm efficient protein transfer to the membrane. |
Guide 2: High Number of Potential Binders in Affinity Purification - Mass Spectrometry (AP-MS)
Problem: The mass spectrometry results show a large number of proteins pulled down with the this compound bait, making it difficult to distinguish true interactors from non-specific binders.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to the Affinity Matrix: | Perform a control experiment using beads without the this compound bait to identify proteins that bind non-specifically to the matrix. |
| "Sticky" Compound Properties: | Include a competition experiment where the lysate is pre-incubated with an excess of free, unmodified this compound before adding the baited beads. This will help to differentiate specific binders from proteins that non-specifically adhere to the compound. |
| Insufficient Washing: | Increase the number and stringency of the wash steps after the pulldown to remove weakly bound, non-specific proteins. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound
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Cell Culture and Treatment: Culture cells of interest to a sufficient density. Treat the cells with this compound at various concentrations or a vehicle control for a predetermined incubation time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a defined temperature gradient using a thermocycler.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble NUCB1 and other proteins of interest at each temperature point using Western blotting or mass spectrometry. Increased protein in the soluble fraction at higher temperatures indicates thermal stabilization upon this compound binding.
Protocol 2: Affinity Purification - Mass Spectrometry (AP-MS) Workflow for this compound
-
Bait Preparation: Synthesize a derivative of this compound with a linker arm suitable for immobilization on affinity beads (e.g., NHS-activated sepharose or streptavidin beads if a biotin (B1667282) tag is used).
-
Cell Lysis: Prepare a cell lysate from the chosen cell line that expresses the target protein, NUCB1.
-
Affinity Capture: Incubate the cell lysate with the this compound-conjugated beads to allow for the capture of interacting proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel digestion).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and perform quantitative analysis to determine which proteins are significantly enriched in the this compound pulldown compared to a control pulldown.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting Mjn228 inconsistent results
Welcome to the technical support center for Mjn228, a potent inhibitor of the lipid-binding protein Nucleobindin-1 (NUCB1). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Nucleobindin-1 (NUCB1) with an IC50 of 3.3 μM.[1] NUCB1 is a multi-functional calcium-binding protein involved in various cellular processes. This compound exerts its effects by inhibiting NUCB1, which can lead to the perturbation of multiple lipid pathways.[1]
Q2: What are the key signaling pathways affected by this compound through NUCB1 inhibition?
A2: NUCB1 is known to be involved in two primary signaling pathways:
-
G-protein Signaling: NUCB1 can act as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαi subunits of heterotrimeric G-proteins, thereby modulating their activity.
-
Unfolded Protein Response (UPR): NUCB1 is a negative regulator of the ATF6 branch of the UPR, a cellular stress response pathway.
By inhibiting NUCB1, this compound can influence these pathways, leading to downstream cellular effects.
Q3: How should I store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical for maintaining the activity of this compound.[1][2]
-
Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is recommended to aliquot stock solutions into smaller, single-use volumes.[2]
-
Light and Air Exposure: Protect solutions from light by using amber vials or wrapping containers in foil. To prevent oxidation, you can purge the vial's headspace with an inert gas like nitrogen or argon before sealing.[2]
-
Solvent Choice: Ensure the solvent, commonly DMSO, is of high purity and suitable for long-term storage at the chosen temperature.[2]
Q4: I am observing high variability in my IC50 values for this compound between experiments. What could be the cause?
A4: Inconsistent IC50 values are a common issue with small molecule inhibitors and can stem from several factors:
-
Compound Integrity: Verify the purity and identity of your this compound batch. Degradation due to improper storage is a frequent cause of reduced potency.[3]
-
Cell-Based Assay Variables:
-
Cell Density: Ensure consistent cell seeding density across all experiments, as variations can alter the inhibitor-to-cell ratio.[3]
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift that can alter cellular responses to the inhibitor.[3]
-
Serum Concentration: Maintain a consistent serum concentration in your media, as serum proteins can bind to small molecules and reduce their effective concentration.[3]
-
-
Assay Readout: The sensitivity and linearity of your assay readout can impact the calculated IC50. Ensure your assay conditions are optimized and within the dynamic range of detection.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Lipid Profiles
Users may experience variability in the expected perturbation of lipid pathways upon treatment with this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Line Variability | Use a consistent cell line and passage number. If possible, test in a cell line where the effect of NUCB1 inhibition on lipid metabolism has been previously characterized (e.g., Neuro2a or A549 cells).[1] | Different cell lines have distinct lipid metabolism profiles and NUCB1 expression levels, which can lead to varied responses. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. | The published IC50 of 3.3 μM is a starting point, but the effective concentration can vary depending on the experimental context.[1] |
| Inconsistent Incubation Time | Standardize the incubation time with this compound across all experiments. | The effects of this compound on lipid metabolism are time-dependent. Inconsistent timing will lead to variable results. |
| Sample Preparation Artifacts | Follow a standardized and validated protocol for lipid extraction and analysis. Minimize sample handling time and store samples appropriately to prevent lipid degradation. | Lipidomics is highly sensitive to variations in sample preparation, which can introduce significant artifacts and obscure the true biological effect of this compound. |
Issue 2: Variable Results in G-Protein Signaling Assays
Inconsistent effects on G-protein signaling can be a significant hurdle.
| Potential Cause | Troubleshooting Step | Rationale |
| Low NUCB1 or Gαi Expression | Confirm the expression of NUCB1 and the target Gαi subunit in your cell line using Western blot or qPCR. | This compound's effect on G-protein signaling is dependent on the presence of its target, NUCB1, and the relevant G-protein subunits. |
| Assay Interference | Run a control with this compound in a cell-free system to check for direct interference with your assay components (e.g., fluorescent or luminescent reporters). | Small molecules can sometimes directly interact with assay reagents, leading to false-positive or false-negative results. |
| Indirect Readout Issues | Whenever possible, use a direct measure of G-protein activation, such as a BRET or FRET-based biosensor that detects Gα-Gβγ dissociation.[4] | Indirect readouts, such as downstream second messenger accumulation, can be influenced by other signaling pathways, leading to confounding results. |
| Cellular Context | Consider the specific GPCRs and signaling pathways active in your cell model, as these can influence the overall outcome of NUCB1 inhibition. | The cellular environment and the activation state of other signaling pathways can modulate the effects of this compound. |
Issue 3: Inconsistent Readouts in ATF6 Activation Assays
Variability in the modulation of the ATF6 pathway can be challenging to interpret.
| Potential Cause | Troubleshooting Step | Rationale |
| Basal ER Stress Levels | Monitor the basal level of ER stress in your cell cultures. Ensure consistent cell handling and culture conditions to minimize unintended ER stress. | High or variable basal ER stress can mask the specific effects of this compound on the ATF6 pathway. |
| Timing of Measurement | Perform a time-course experiment to determine the optimal time point for observing this compound-mediated effects on ATF6 activation. | The kinetics of ATF6 activation and its subsequent downstream effects are transient and can be missed if not measured at the appropriate time. |
| ATF6 Reporter Assay Issues | Validate your ATF6 reporter construct and ensure it is responsive to known ER stress inducers (e.g., tunicamycin (B1663573) or thapsigargin). | A non-responsive or poorly optimized reporter system will not accurately reflect changes in ATF6 activity. |
| Off-Target Effects | At high concentrations, small molecules may exhibit off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments. | Off-target effects can confound the interpretation of results by activating other cellular pathways that may indirectly influence the UPR. |
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
This protocol provides a general framework for treating cultured cells with this compound. Specific details will need to be optimized for your particular cell line and assay.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Readout: Following incubation, proceed with your specific downstream assay (e.g., cell viability assay, lipid extraction, protein extraction for Western blot, or reporter gene assay).
Visualizations
NUCB1-Mediated Signaling Pathways
Caption: this compound inhibits NUCB1, which in turn modulates G-protein signaling and the Unfolded Protein Response.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A stepwise guide to diagnosing and resolving inconsistent experimental results with this compound.
References
Technical Support Center: Enhancing Cellular Uptake of Mjn228
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of the NUCB1 inhibitor, Mjn228. Our goal is to provide practical solutions to enhance the intracellular concentration of this small molecule for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular permeability a concern?
This compound is a small molecule inhibitor of the lipid-binding protein nucleobindin-1 (NUCB1).[1] Like many small molecule drugs, its efficacy is dependent on its ability to cross the cell membrane and reach its intracellular target. Inefficient cellular uptake can lead to a reduction in its intended biological effect, making it crucial to optimize its permeability for accurate experimental results.
Q2: What are the primary ways a small molecule like this compound can enter a cell?
Small molecules can cross the plasma membrane through several mechanisms:
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Passive Diffusion: The molecule moves across the membrane from an area of high concentration to low concentration, driven by its lipophilicity.[2][3]
-
Facilitated Diffusion: The molecule is helped across the membrane by a transport protein, still moving down its concentration gradient.
-
Active Transport: A transport protein moves the molecule against its concentration gradient, a process that requires energy.[4]
Q3: What factors can limit the intracellular concentration of this compound?
Several factors can hinder the accumulation of this compound inside a cell:
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Poor Passive Permeability: If this compound has low lipophilicity or a high polar surface area, it may not readily diffuse across the lipid bilayer.
-
Active Efflux: Cells possess efflux pumps, such as P-glycoprotein (P-gp), that can actively transport foreign compounds out of the cell, thereby reducing their intracellular concentration.[5]
-
Compound Degradation: The stability of this compound in the assay buffer can affect its effective concentration available for uptake.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides actionable troubleshooting steps.
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low or no observable effect of this compound at expected concentrations. | Insufficient intracellular concentration of this compound. | 1. Optimize Incubation Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. 2. Use a Permeabilizing Agent: Consider using a mild permeabilizing agent to transiently increase membrane permeability (see protocols below). 3. Inhibit Efflux Pumps: If active efflux is suspected, co-incubate with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to see if this enhances the effect of this compound.[5] |
| High variability in experimental results. | Inconsistent cell monolayer integrity or non-specific binding of this compound. | 1. Monitor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed cells can exhibit altered membrane permeability. 2. Use Low-Binding Plates: To minimize non-specific binding of the compound to plasticware, use commercially available low-adsorption plates.[6] 3. Optimize Buffer Composition: Adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the buffer can sometimes reduce non-specific binding.[5] |
| Cell death observed after treatment with this compound and/or permeabilizing agents. | Cytotoxicity of this compound or the permeabilizing agent. | 1. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue, MTT assay) in parallel with your experiment to distinguish between the intended biological effect and cytotoxicity. 2. Titrate Permeabilizing Agent: If using a permeabilizing agent, perform a titration to find the lowest effective concentration that enhances uptake without causing significant cell death. 3. Reduce Incubation Time: Shorten the exposure time to the permeabilizing agent and/or this compound. |
Experimental Protocols
Important Note: The following protocols for cell permeabilization are general guidelines. The optimal conditions (concentration, incubation time, and temperature) will vary depending on the cell line and experimental context. It is crucial to perform optimization experiments to determine the best conditions for your specific setup while minimizing cytotoxicity.
Protocol 1: Permeabilization using Digitonin (B1670571)
Digitonin is a mild non-ionic detergent that selectively permeabilizes the plasma membrane by interacting with cholesterol, leaving organellar membranes largely intact.
Materials:
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Digitonin stock solution (e.g., 10 mg/mL in DMSO)
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Phosphate Buffered Saline (PBS) or other appropriate buffer
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Cell culture of interest
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This compound solution
Procedure:
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Prepare cells for your experiment (e.g., seeded in a multi-well plate).
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Wash the cells once with warm PBS.
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Prepare a working solution of digitonin in your experimental buffer. A starting concentration range to test is 5-50 µg/mL.
-
Add the this compound to the digitonin-containing buffer at the desired final concentration.
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Remove the PBS from the cells and add the this compound/digitonin solution.
-
Incubate for a short period, typically 5-15 minutes at room temperature or 37°C.
-
Proceed with your experimental endpoint measurement. It is advisable to wash the cells with fresh medium after the permeabilization step for longer incubation experiments.
Protocol 2: Permeabilization using Triton X-100
Triton X-100 is a stronger non-ionic detergent that solubilizes the cell membrane. It should be used at very low concentrations and for short durations to maintain cell viability.
Materials:
-
Triton X-100 stock solution (e.g., 10% in water)
-
Phosphate Buffered Saline (PBS) or other appropriate buffer
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Cell culture of interest
-
This compound solution
Procedure:
-
Prepare cells for your experiment.
-
Wash the cells once with warm PBS.
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Prepare a working solution of Triton X-100 in your experimental buffer. A starting concentration to test is 0.01-0.05%.
-
Add this compound to the Triton X-100 containing buffer.
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Remove the PBS from the cells and add the this compound/Triton X-100 solution.
-
Incubate for a very short period, typically 1-5 minutes at room temperature.
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Gently wash the cells with fresh medium to remove the detergent before proceeding with your experiment.
Quantitative Comparison of Common Permeabilizing Agents
The following table summarizes the characteristics of commonly used permeabilizing agents. The optimal concentrations and their effects on cell viability are highly cell-type dependent and should be empirically determined.
| Permeabilizing Agent | Mechanism of Action | Typical Concentration Range | Key Considerations |
| Digitonin | Interacts with membrane cholesterol, creating pores.[7] | 5 - 50 µg/mL | Relatively mild, often preserves organelle integrity. |
| Saponin | Similar to digitonin, interacts with cholesterol.[8] | 0.01 - 0.1% | Can be reversible upon removal. |
| Triton X-100 | Non-selective solubilization of lipids and proteins.[8] | 0.01 - 0.5% | Can be harsh and may extract intracellular components. Use with caution for live-cell experiments. |
| Tween-20 | Mild non-ionic detergent. | 0.01 - 0.1% | Generally gentler than Triton X-100 but may be less effective. |
Visualizing Experimental Workflows and Cellular Pathways
Caption: A generalized workflow for testing and optimizing methods to enhance this compound cell permeability.
Caption: A diagram illustrating the key pathways that determine the intracellular concentration of this compound.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways and Progress in Improving Drug Delivery through the Intestinal Mucosa and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mjn228 in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Mjn228 when dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs) and troubleshooting guidance to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For optimal long-term stability, this compound stock solutions prepared in DMSO should be stored under the following conditions.[1] Adherence to these guidelines is critical to prevent degradation and ensure the compound's activity.
Q2: How long can I store this compound in DMSO at different temperatures?
A2: The permissible storage duration for this compound in DMSO is temperature-dependent. For long-term storage of up to 6 months, it is imperative to store the solution at -80°C.[1] For shorter-term storage of up to 1 month, -20°C is acceptable.[1]
Q3: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A3: It is highly recommended to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] While some compounds can withstand a limited number of cycles, repeated freezing and thawing can accelerate degradation.[2][3][4] One study on general compound stability in DMSO found no significant loss after 11 freeze-thaw cycles for a set of diverse compounds when handled under a nitrogen atmosphere.[3][4] However, as a best practice to ensure the highest quality of your this compound stock, aliquoting is strongly advised.
Q4: What are the signs of this compound degradation in a DMSO stock solution?
A4: Visual indicators of degradation can include color changes in the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, for long-term studies or after extended storage, it is best practice to analytically re-qualify the compound's purity and concentration.
Q5: What is the primary mechanism of action for this compound?
A5: this compound is an inhibitor of the lipid-binding protein nucleobindin-1 (NUCB1) with an IC50 of 3.3 μM.[1] By inhibiting NUCB1, this compound perturbs multiple lipid pathways within cells.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | Prepare a fresh stock solution of this compound from powder. Ensure adherence to recommended storage temperatures and aliquot to minimize freeze-thaw cycles. |
| Inaccurate solution concentration. | Verify the concentration of your stock solution using a suitable analytical method such as HPLC-UV. | |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or compound precipitation. | Warm the solution gently and use sonication to aid in re-dissolving the compound.[1] Ensure you are using newly opened, anhydrous DMSO, as it is hygroscopic and water absorption can reduce solubility.[1][5] |
| Compound degradation. | If the precipitate does not re-dissolve, it may be a degradation product. The stock solution should be discarded and a fresh one prepared. |
Quantitative Stability Data
The following table summarizes the recommended storage conditions and stability data for this compound in DMSO based on information from the supplier.[1]
| Storage Temperature | Storage Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
To ensure the stability and solubility of this compound, it is crucial to use high-quality, anhydrous DMSO.[1]
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Allow the powdered this compound and anhydrous DMSO to equilibrate to room temperature before opening to minimize water absorption.
-
Weigh the desired amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, dissolve 10 mg of this compound in 2.7442 mL of DMSO.[1]
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If necessary, use ultrasonic agitation and gentle warming to ensure the compound is fully dissolved.[1]
-
Once dissolved, dispense the stock solution into single-use aliquots in appropriate storage vials.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol for Assessing this compound Stability (General)
While a specific stability-indicating method for this compound is not provided, a general approach using High-Performance Liquid Chromatography (HPLC) is outlined below. This method is widely used for stability testing of pharmaceutical compounds.[6]
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Method Development: Develop a reverse-phase HPLC method capable of separating this compound from potential degradation products. A C18 column is often a good starting point. The mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) and detection wavelength (UV) should be optimized.
-
Initial Analysis (Time Zero): Immediately after preparing a fresh stock solution of this compound in DMSO, perform an HPLC analysis to determine the initial purity and peak area. This will serve as the baseline.
-
Storage: Store aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, and 6 months), retrieve an aliquot from storage.
-
Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample by HPLC using the established method.
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Data Evaluation: Compare the chromatogram of the stored sample to the time-zero chromatogram. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound parent peak. Calculate the percentage of this compound remaining.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dbaitalia.it [dbaitalia.it]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Interpreting unexpected data from Mjn228 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving Mjn228, a novel inhibitor of the TK-1 kinase in the FGFR3 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the tyrosine kinase TK-1, which is a critical component of the Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway. By inhibiting TK-1, this compound is expected to block downstream signaling that promotes cell proliferation in cancer cells where the FGFR3 pathway is dysregulated.
Q2: What are the known off-target effects of this compound?
A2: While this compound was designed for TK-1, like many kinase inhibitors, it may exhibit off-target activity due to structural similarities in the ATP-binding pockets of other kinases.[1] Unintended interactions can lead to misinterpretation of experimental results.[1] If off-target effects are suspected, it is recommended to perform a kinome profiling screen to assess the selectivity of this compound or use a structurally different inhibitor for the same target to confirm phenotypes.[1][2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically supplied as a lyophilized powder. For cell-based assays, it should be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Troubleshooting Guides
Guide 1: Cell Viability & Cytotoxicity Assays (e.g., MTT, XTT, ATP-based)
This section addresses common issues encountered during cell viability experiments with this compound.
Issue: No significant decrease in cell viability is observed after this compound treatment, even at high concentrations.
| Potential Cause | Suggested Solution |
| Cell Line Resistance | Verify that the selected cell line expresses the target kinase (TK-1) and has an active FGFR3 signaling pathway. The cell line may possess mutations that confer resistance to this compound's mechanism of action. |
| Incorrect Assay Endpoint | The incubation time with this compound may be too short to induce a measurable effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[3] |
| Compound Instability or Precipitation | Check the stability of this compound in your culture medium at 37°C.[2] Visually inspect the culture wells for any signs of compound precipitation, which can reduce its effective concentration.[3] |
| Assay Interference | This compound may directly interfere with the assay chemistry (e.g., reduction of MTT reagent). Run a cell-free control by adding this compound to the medium without cells to check for interference.[3] If interference is confirmed, switch to an alternative assay that measures a different endpoint (e.g., ATP levels, protein content).[3] |
Issue: High variability between replicate wells.
| Potential Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently to ensure each well receives the same number of cells.[4] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter compound concentrations.[4] To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media.[4] |
| Incomplete Compound Dissolution | Ensure this compound is fully dissolved in the stock solution and properly mixed into the culture medium before adding to the cells. |
Quantitative Data Summary: this compound IC50 Values
The following table summarizes expected IC50 values for this compound in various bladder cancer cell lines. Significant deviation from these values may indicate an issue outlined in the troubleshooting guide.
| Cell Line | FGFR3 Status | Expected IC50 (nM) for this compound (72h treatment) |
| RT-112 | Wild-Type | > 10,000 |
| T-24 | Mutated (S249C) | 50 - 150 |
| UM-UC-3 | Wild-Type | > 10,000 |
| J82 | Mutated (Y373C) | 100 - 300 |
Guide 2: Western Blotting
This section provides guidance for troubleshooting unexpected Western blot results when assessing the effects of this compound on the FGFR3 pathway.
Issue: No decrease in the phosphorylation of TK-1 or its downstream targets (e.g., p-ERK) after this compound treatment.
| Potential Cause | Suggested Solution |
| Ineffective Inhibition | Refer to the Cell Viability Troubleshooting Guide . The lack of effect could be due to cell resistance, insufficient incubation time, or compound inactivity. |
| Sample Handling Issues | Ensure samples were kept on ice and that lysis buffer contained fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[5][6] |
| Antibody Issues | The primary antibody may not be specific or sensitive enough. Use a positive control lysate (from a cell line known to have high target phosphorylation) to validate the antibody. Optimize antibody concentration.[5] |
| Activation of Compensatory Pathways | Inhibition of one pathway can sometimes lead to the activation of others.[2] Investigate other related signaling pathways to see if they are being upregulated in response to this compound treatment. |
Issue: Unexpected bands appear on the blot.
| Potential Cause | Suggested Solution |
| Protein Degradation | The presence of lower molecular weight bands may indicate that the target protein has been cleaved. Ensure lysis buffer contains adequate protease inhibitors and that samples are handled quickly and kept cold.[5][6][7] |
| Post-Translational Modifications | Modifications like glycosylation can cause proteins to migrate at a higher molecular weight than predicted.[8] |
| Antibody Non-Specificity | The antibody may be cross-reacting with other proteins.[5] Perform a control experiment using only the secondary antibody to check for non-specific binding.[5] If possible, use a blocking peptide to confirm primary antibody specificity.[5] |
| Protein Dimers or Multimers | Samples may not have been fully reduced and denatured, leading to higher molecular weight bands. Add fresh reducing agent (DTT or β-mercaptoethanol) to samples and boil them again before loading.[5] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add the this compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Measurement: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.[10]
Protocol 2: Western Blotting for Phospho-TK-1
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Cell Treatment & Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-TK-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody for total TK-1 and a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. bosterbio.com [bosterbio.com]
- 9. youtube.com [youtube.com]
- 10. clyte.tech [clyte.tech]
Technical Support Center: Minimizing Mjn228-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing Mjn228-induced cellular stress during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Nucleobindin-1 (NUCB1), a calcium-binding protein primarily localized in the Golgi apparatus and endoplasmic reticulum (ER).[1][2] this compound has been shown to perturb multiple lipid pathways within cells. By inhibiting NUCB1, this compound disrupts several cellular processes, potentially leading to cellular stress.
Q2: What are the potential sources of cellular stress when using this compound?
This compound-induced cellular stress can arise from the inhibition of NUCB1's key functions:
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Endoplasmic Reticulum (ER) Stress: NUCB1 is a negative regulator of the unfolded protein response (UPR), specifically the ATF6 pathway.[1][3] Inhibition of NUCB1 by this compound can lead to unchecked ATF6 activation, resulting in ER stress.
-
Disrupted Calcium Homeostasis: NUCB1 plays a role in Golgi calcium homeostasis.[2][4] Its inhibition may lead to alterations in intracellular calcium signaling, a known trigger of cellular stress.
-
Altered G Protein Signaling: NUCB1 acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for the Gαi1 subunit of heterotrimeric G proteins.[5][6] Disruption of this interaction can lead to aberrant G protein signaling.
-
Lipid Metabolism Dysregulation: this compound is known to perturb lipid pathways. Dysregulation of lipid metabolism is closely linked to the induction of ER stress and the formation of reactive oxygen species (ROS).[7][8][9]
Q3: What are the common morphological and biochemical signs of this compound-induced cellular stress?
Common indicators of cellular stress that may be observed in response to this compound treatment include:
-
Morphological Changes: Cell shrinkage, membrane blebbing, and nuclear condensation are hallmarks of apoptosis, a potential downstream consequence of severe cellular stress.[10][11]
-
Increased Expression of Stress Markers: Upregulation of proteins such as GRP78 (BiP), CHOP, and cleaved ATF6 are indicative of ER stress.[12][13]
-
Apoptosis Induction: Activation of caspases (e.g., caspase-3), DNA fragmentation (detectable by TUNEL assay), and phosphatidylserine (B164497) externalization (detectable by Annexin V staining) are signs of apoptosis.[10]
-
Lipid Peroxidation: Increased levels of lipid peroxides, which can be measured using specific fluorescent probes, indicate oxidative stress.
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration of this compound that achieves the desired biological effect with minimal cytotoxicity. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to identify the shortest incubation time required for the desired experimental outcome. |
| Cell line is particularly sensitive to this compound. | Consider using a different cell line that may be more resistant to this compound-induced stress. Test a panel of cell lines to identify the most suitable model. |
| Off-target effects of this compound. | If possible, use a negative control compound with a similar chemical structure but lacking activity against NUCB1 to assess off-target effects. |
Issue 2: Inconsistent results in cellular stress assays.
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions across all experiments. |
| Issues with reagent preparation or storage. | Prepare fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Technical variability in assay performance. | Ensure proper mixing of reagents and consistent incubation times. Use positive and negative controls in every experiment to validate assay performance. |
| Problems with data acquisition and analysis. | Optimize instrument settings (e.g., microscope focus, detector sensitivity) and use standardized analysis parameters. |
Issue 3: Difficulty in detecting specific stress markers (e.g., Western Blotting for ER stress proteins).
| Potential Cause | Troubleshooting Steps |
| Low abundance of the target protein. | Increase the amount of protein loaded on the gel. Use a positive control (e.g., cells treated with a known ER stress inducer like tunicamycin (B1663573) or thapsigargin) to confirm antibody reactivity.[14] |
| Poor antibody quality. | Use a validated antibody specific for the target protein. Check the manufacturer's datasheet for recommended applications and dilutions. |
| Suboptimal Western blot conditions. | Optimize blocking conditions (e.g., use 5% BSA in TBST for phospho-antibodies).[15] Ensure efficient protein transfer, especially for high molecular weight proteins.[15] |
| Incorrect sample preparation. | Use appropriate lysis buffers containing protease and phosphatase inhibitors. For nuclear proteins, sonication may be required to release them.[16] |
Experimental Protocols
Protocol 1: Assessment of ER Stress by Western Blotting
This protocol details the detection of key ER stress markers GRP78, CHOP, and cleaved ATF6.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period. Include a positive control (e.g., 2 µg/mL tunicamycin for 16 hours) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78, CHOP, or ATF6 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Measurement of Lipid Peroxidation using BODIPY 581/591 C11
This protocol describes the use of the fluorescent probe BODIPY 581/591 C11 to measure lipid peroxidation.
-
Cell Treatment: Seed cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry. Treat cells with this compound as described above. Include a positive control (e.g., 10 µM RSL3 for 2 hours).[17]
-
Probe Loading: Remove the treatment medium and incubate the cells with 5 µM BODIPY 581/591 C11 in complete medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Image Acquisition (Microscopy):
-
Acquire images using a fluorescence microscope with appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.
-
Maintain consistent imaging parameters across all samples.
-
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the cells on a flow cytometer, detecting the green and red fluorescence signals.
-
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
Protocol 3: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound in a multi-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Quantitative Data Summary
Disclaimer: The following tables present illustrative data for this compound's effects on cellular stress markers. Actual results may vary depending on the cell type, experimental conditions, and this compound concentration.
Table 1: Effect of this compound on ER Stress Marker Expression
| Treatment | GRP78 Expression (Fold Change vs. Vehicle) | CHOP Expression (Fold Change vs. Vehicle) | Cleaved ATF6 (Fold Change vs. Vehicle) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 1.5 | 1.8 | 2.0 |
| This compound (5 µM) | 2.8 | 3.5 | 4.2 |
| This compound (10 µM) | 4.2 | 5.1 | 6.5 |
| Tunicamycin (2 µg/mL) | 5.0 | 6.2 | 7.0 |
Table 2: this compound-Induced Lipid Peroxidation
| Treatment | Green/Red Fluorescence Ratio (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| This compound (1 µM) | 1.3 |
| This compound (5 µM) | 2.1 |
| This compound (10 µM) | 3.5 |
| RSL3 (10 µM) | 4.0 |
Table 3: Apoptosis Induction by this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle | 2.5 | 1.8 |
| This compound (1 µM) | 8.2 | 3.5 |
| This compound (5 µM) | 15.7 | 8.9 |
| This compound (10 µM) | 25.1 | 15.4 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced ER stress via NUCB1 inhibition and ATF6 activation.
Caption: Workflow for assessing this compound-induced cellular stress.
Caption: NUCB1 as a central hub for this compound-induced cellular stress.
References
- 1. Gene - NUCB1 [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. Nucleobindin 1 controls the unfolded protein response by inhibiting ATF6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NUCB1 nucleobindin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleobindin 1 is a calcium-regulated guanine nucleotide dissociation inhibitor of G{alpha}i1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipotype.com [lipotype.com]
- 8. Endoplasmic Reticulum Stress and Lipid Metabolism: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid homeostasis is essential for a maximal ER stress response | eLife [elifesciences.org]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
Mjn228 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Mjn228, a potent Nucleobindin-1 (NUCB1) inhibitor, in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Start with a wide range of concentrations, including those below the reported IC50 value (3.3 μM).[1][2] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of NUCB1 activity. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[3] | |
| Inconsistent results or lack of NUCB1 inhibition. | This compound degradation in cell culture media. | Prepare fresh stock solutions and dilute them in media immediately before use. Minimize the exposure of this compound-containing media to light and elevated temperatures for extended periods. Consider performing a stability test of this compound in your specific cell culture medium. |
| This compound is not cell-permeable in your cell line. | While this compound has been shown to be active in cells, permeability can vary between cell types. If direct inhibition is not observed, consider using a cell line with known this compound permeability or performing in vitro assays with cell lysates. | |
| Incorrect timing of inhibitor addition. | The timing of this compound addition can be critical depending on the experimental design. For studying the inhibition of a specific cellular process, ensure this compound is added prior to the stimulus that activates the NUCB1-related pathway. | |
| Precipitate forms in the cell culture medium upon addition of this compound. | Poor solubility of this compound in the medium. | Ensure the final concentration of the solvent used to dissolve this compound is not causing precipitation. Prepare a more concentrated stock solution to minimize the volume of solvent added to the medium. Briefly warm and sonicate the stock solution to ensure complete dissolution before adding it to the medium.[1] |
| Interaction with media components. | Some components of cell culture media can interact with small molecules and cause precipitation. If the problem persists, try a different type of cell culture medium. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an inhibitor of Nucleobindin-1 (NUCB1), a calcium-binding protein.[1][2] NUCB1 has several cellular functions, including acting as a calcium-dependent guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαi1 subunits of heterotrimeric G proteins and regulating the unfolded protein response (UPR) through its interaction with ATF6.[4][5][6] By inhibiting NUCB1, this compound can modulate these signaling pathways.
2. What is the recommended storage condition for this compound?
-
Solid form: Store at -20°C, sealed and protected from moisture.[1]
-
In solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
3. What is the stability of this compound in cell culture media?
While specific data on the degradation of this compound in cell culture media is not extensively available, it is a common issue for many small molecule inhibitors. The stability can be influenced by factors such as the composition of the medium, pH, temperature, and exposure to light. For critical experiments, it is recommended to perform a stability study of this compound in your specific cell culture medium over the time course of your experiment.
4. How can I assess the stability of this compound in my cell culture medium?
You can perform a time-course experiment where this compound is incubated in your cell culture medium at 37°C. At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of this compound using a suitable analytical method like HPLC-MS.
5. What are the known signaling pathways affected by this compound?
By inhibiting NUCB1, this compound can affect the following pathways:
-
Gαi Protein Signaling: NUCB1 in its calcium-free form binds to Gαi1 and inhibits the release of GDP, thereby keeping it in an inactive state.[4][5] Inhibition of NUCB1 by this compound would be expected to release this inhibition, potentially leading to increased Gαi signaling.
-
Unfolded Protein Response (UPR): NUCB1 can inhibit the activation of ATF6, a key transcription factor in the UPR.[6] this compound, by inhibiting NUCB1, may therefore lead to an increased UPR.
-
Lipid Metabolism: NUCB1 is a lipid-binding protein, and its inhibition by this compound has been shown to perturb multiple lipid pathways.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM) with and without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in the cell culture medium (with and without serum) to a final working concentration (e.g., 10 μM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for each condition and store it at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: In Vitro NUCB1 Inhibition Assay
Objective: To determine the effect of this compound on the interaction between NUCB1 and Gαi1.
Materials:
-
Recombinant human NUCB1 and Gαi1 proteins
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.4)
-
GTPγS (a non-hydrolyzable GTP analog)
-
A method to detect protein-protein interaction (e.g., Surface Plasmon Resonance (SPR) or Co-Immunoprecipitation)
Procedure (Example using Co-Immunoprecipitation):
-
Incubate recombinant NUCB1 with varying concentrations of this compound (or DMSO as a control) in the assay buffer for 30 minutes at room temperature.
-
Add recombinant Gαi1 to the mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Add an antibody against NUCB1 and protein A/G beads to immunoprecipitate NUCB1 and its binding partners.
-
Wash the beads several times with the assay buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against NUCB1 and Gαi1. A decrease in the amount of co-immunoprecipitated Gαi1 in the presence of this compound would indicate inhibition of the interaction.
Visualizations
Caption: A workflow for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. benchchem.com [benchchem.com]
- 4. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleobindin 1 is a calcium-regulated guanine nucleotide dissociation inhibitor of G{alpha}i1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response [frontiersin.org]
Validation & Comparative
Mjn228: A Comparative Guide to a Novel NUCB1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor Mjn228, a compound targeting Nucleobindin 1 (NUCB1). Due to the limited public availability of data on other specific NUCB1 small molecule inhibitors, this document will focus on the known characteristics of this compound, alongside detailed experimental protocols and the signaling pathways influenced by NUCB1. This will serve as a foundational resource for researchers engaged in the study of NUCB1 and the development of related therapeutics.
Introduction to NUCB1 as a Therapeutic Target
Nucleobindin 1 (NUCB1), also known as Calnuc, is a multifunctional calcium-binding protein primarily located in the Golgi apparatus and endoplasmic reticulum. It plays a crucial role in various cellular processes, making it a compelling target for therapeutic intervention. NUCB1 is implicated in two major signaling pathways: the Unfolded Protein Response (UPR) and G-protein signaling. In the UPR, NUCB1 acts as a negative regulator of the ATF6 branch, a key pathway in managing cellular stress[1][2]. Additionally, NUCB1 can function as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαi subunits, thereby modulating G-protein coupled receptor (GPCR) signaling[2][3]. Dysregulation of NUCB1 has been associated with various diseases, including cancer and metabolic disorders.
Performance of this compound
This compound is a recently identified small molecule inhibitor of NUCB1. The available quantitative data for this compound is summarized in the table below.
| Inhibitor | Target | IC50 | Assay Type | Cell Line | Reference |
| This compound | NUCB1 | 3.3 µM | Lipid-binding Inhibition | Not specified | [4] |
Note: At present, this compound is the only publicly disclosed small molecule inhibitor of NUCB1 for which performance data is available. As such, a direct comparative analysis with other small molecule inhibitors is not feasible.
Signaling Pathways Involving NUCB1
A comprehensive understanding of the signaling pathways modulated by NUCB1 is critical for elucidating the mechanism of action of its inhibitors.
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of NUCB1 inhibitors. Below are representative methodologies for key assays.
High-Throughput Screening (HTS) for NUCB1 Inhibitors
This protocol describes a fluorescence polarization-based assay for identifying small molecule inhibitors of the NUCB1-Gαi interaction.
Materials:
-
Recombinant human NUCB1 protein
-
Fluorescently labeled peptide derived from the Gαi subunit
-
Small molecule compound library
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate.
-
Reagent Preparation: Prepare a solution of the fluorescently labeled Gαi peptide and NUCB1 in assay buffer. The final concentrations should be optimized to yield a stable and robust fluorescence polarization signal.
-
Reagent Addition: Add 20 µL of the NUCB1/peptide mixture to each well of the assay plate.
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no NUCB1) and negative (DMSO vehicle) controls. Compounds exhibiting significant inhibition are selected as primary hits.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target in a cellular context.
Materials:
-
Cultured cells expressing NUCB1 (e.g., HEK293T)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-NUCB1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble NUCB1 by SDS-PAGE and Western blotting using an anti-NUCB1 antibody.
-
Data Analysis: A shift in the thermal denaturation curve of NUCB1 in the presence of the compound compared to the vehicle control indicates target engagement.
Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a known ligand for binding to NUCB1.
Materials:
-
Recombinant human NUCB1 protein
-
Radiolabeled or fluorescently labeled known NUCB1 ligand
-
Test compounds at various concentrations
-
Assay buffer
-
96-well filter plates or other separation method
-
Scintillation counter or fluorescence detector
Procedure:
-
Reaction Setup: In a 96-well plate, combine recombinant NUCB1, the labeled ligand at a fixed concentration, and the test compound at varying concentrations.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the protein-bound ligand from the free ligand using a filter plate or size-exclusion chromatography.
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the test compound concentration. Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the labeled ligand binding.
Conclusion
This compound represents a valuable tool for probing the function of NUCB1 and for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further characterize this compound and to discover and evaluate new classes of NUCB1 inhibitors. As more data on other NUCB1 inhibitors become publicly available, this guide will be updated to provide a more comprehensive comparative analysis.
References
- 1. Nucleobindin 1 controls the unfolded protein response by inhibiting ATF6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - NUCB1 [maayanlab.cloud]
- 3. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Mjn228 and Lipid Droplet Formation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mjn228's putative effects on lipid droplet formation with other established modulators. Drawing from available data on Nucleobindin-1 (NUCB1), the direct target of this compound, and a suite of alternative compounds, this document aims to furnish researchers with the necessary information to evaluate this compound's potential in lipid metabolism research. Detailed experimental protocols and signaling pathway diagrams are included to support further investigation.
Executive Summary
This compound is an inhibitor of Nucleobindin-1 (NUCB1), a calcium- and DNA-binding protein. While direct quantitative data on this compound's effect on lipid droplet formation is not yet available in the public domain, studies on NUCB1 gene disruption provide strong inferential evidence for its role in modulating lipid metabolism. Research indicates that the disruption of NUCB1 can alter the expression of enzymes involved in lipid pathways and affect triglyceride accumulation, with these effects being dependent on sex and diet[1]. This suggests that this compound, by inhibiting NUCB1, likely plays a role in the regulation of lipid droplet dynamics.
This guide compares the inferred action of this compound with several well-characterized inhibitors of lipid droplet formation, providing a benchmark for its potential efficacy and mechanism of action.
Comparative Analysis of Lipid Droplet Formation Inhibitors
The following table summarizes the quantitative data for various compounds known to inhibit lipid droplet formation. The data for this compound is inferred from studies on its target, NUCB1.
| Compound | Target | Cell Line/System | IC50 | Observed Effect on Lipid Droplets | Reference |
| This compound | Nucleobindin-1 (NUCB1) | Inferred from NUCB1 disruption studies | 3.3 µM (for NUCB1 binding) | Putative modulation of lipid metabolic pathways and triglyceride accumulation. | [1] |
| ML261 | Unknown | Murine AML-12 hepatocytes | 69.7 nM | Inhibition of hepatic lipid droplet formation. | [2] |
| ML262 | Unknown | Murine AML-12 hepatocytes | 6.4 nM | Potent inhibition of hepatic lipid droplet formation. | [2] |
| Triacsin C | Long-chain acyl-CoA synthetase (ACSL) | Murine AML-12 hepatocytes | ~1 - 3 µM | Blocks oleate-induced lipid droplet increase. | [2] |
Signaling Pathways in Lipid Droplet Formation
Lipid droplet formation is a complex process regulated by a network of signaling pathways. The synthesis of neutral lipids, primarily triacylglycerols (TAG) and sterol esters (SE), occurs in the endoplasmic reticulum (ER). Key enzymes such as Diacylglycerol Acyltransferase (DGAT) catalyze the final step of TAG synthesis. These neutral lipids then accumulate between the leaflets of the ER membrane, leading to the budding of a nascent lipid droplet into the cytoplasm. The growth and stabilization of lipid droplets are mediated by a variety of proteins, including perilipins, which coat the droplet surface and regulate access for lipases.
The breakdown of lipid droplets, or lipolysis, is stimulated by hormones that activate the cAMP-PKA signaling pathway. This leads to the phosphorylation and activation of lipases such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL), which hydrolyze TAGs to release fatty acids.
Inferred Signaling Pathway for this compound
Given that this compound inhibits NUCB1, its mechanism of action is likely tied to the functions of this protein. NUCB1 is a Golgi-associated protein that has been implicated in calcium homeostasis and has been shown to modulate the Unfolded Protein Response (UPR) by inhibiting the activation of ATF6[3]. The UPR is intricately linked to lipid metabolism, and ER stress can influence lipid droplet formation. Therefore, this compound may impact lipid droplet formation by modulating the UPR through its inhibition of NUCB1.
Caption: Inferred signaling pathway of this compound.
Experimental Workflows
General Experimental Workflow for Assessing Lipid Droplet Formation
The following diagram illustrates a typical workflow for investigating the effect of a compound on lipid droplet formation.
Caption: General workflow for lipid droplet analysis.
Detailed Experimental Protocols
1. Cell Culture and Induction of Lipid Droplet Formation
-
Cell Lines: Commonly used cell lines for studying lipid droplet formation include HepG2 (human hepatoma), 3T3-L1 (mouse pre-adipocyte), and AML-12 (mouse hepatocyte).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HepG2 and 3T3-L1) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Steatosis: To induce lipid droplet formation, supplement the culture medium with oleic acid complexed to bovine serum albumin (BSA). A typical concentration is 0.2-0.5 mM oleic acid for 16-24 hours.
2. Compound Treatment
-
Prepare stock solutions of this compound and alternative inhibitors in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solutions in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).
-
Treat the cells for a predetermined period, which may range from a few hours to several days depending on the experimental design.
3. Lipid Droplet Staining
a) Oil Red O Staining (for fixed cells)
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.
-
Preparation of Oil Red O solution: Prepare a stock solution of Oil Red O (e.g., 0.5% w/v in isopropanol). Prepare a fresh working solution by diluting the stock solution with water (e.g., 6 parts stock to 4 parts water) and filtering it.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Incubate the cells with the Oil Red O working solution for 15-30 minutes at room temperature.
-
Washing: Wash the cells with 60% isopropanol and then with water to remove excess stain.
-
Counterstaining (optional): Nuclei can be counterstained with hematoxylin (B73222) or DAPI for better visualization of cellular structures.
-
Imaging: Visualize and capture images using a bright-field microscope.
b) BODIPY 493/503 Staining (for live or fixed cells)
-
Preparation of BODIPY solution: Prepare a stock solution of BODIPY 493/503 in DMSO (e.g., 1 mg/mL). Dilute the stock solution in PBS or culture medium to a final working concentration of 1-2 µg/mL.
-
Staining:
-
Live cells: Incubate the cells with the BODIPY working solution for 15-30 minutes at 37°C.
-
Fixed cells: After fixation and permeabilization (if required for antibody co-staining), incubate the cells with the BODIPY working solution for 15-30 minutes at room temperature.
-
-
Washing: Wash the cells with PBS.
-
Imaging: Visualize and capture images using a fluorescence microscope with appropriate filter sets (excitation/emission ~493/503 nm).
4. Image Analysis and Quantification
-
Use image analysis software such as ImageJ/Fiji or specialized high-content imaging analysis software.
-
Quantification parameters:
-
Lipid Droplet Number: Count the number of individual lipid droplets per cell.
-
Lipid Droplet Size: Measure the area or diameter of each lipid droplet.
-
Total Lipid Content: Measure the total fluorescence intensity of the lipid droplet stain per cell.
-
-
Normalize the data to the number of cells (e.g., by counting nuclei).
Conclusion
While direct experimental evidence for this compound's effect on lipid droplet formation is still emerging, its known function as a NUCB1 inhibitor, coupled with the established role of NUCB1 in modulating lipid metabolic pathways, strongly suggests its potential as a valuable research tool in this area. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments to validate and quantify the effects of this compound on lipid droplet dynamics. Further investigation into the precise molecular mechanisms linking NUCB1 inhibition to lipid droplet formation will be crucial for fully understanding the therapeutic and research applications of this compound.
References
- 1. Nesfatin-1 and nesfatin-1-like peptide attenuate hepatocyte lipid accumulation and nucleobindin-1 disruption modulates lipid metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
Mjn228 as an Alternative to Other Lipid Metabolism Inhibitors: A Comparative Guide
A Note on Mjn228: this compound has been identified as a novel inhibitor of the lipid-binding protein Nucleobindin-1 (NUCB1) with an IC50 of 3.3 μM. The disruption of NUCB1 has been shown to affect lipid metabolism, feeding behavior, and glucose homeostasis. A peptide derived from NUCB1, nesfatin-1-like-peptide (NLP), has demonstrated the ability to reduce lipid accumulation in hepatocytes. However, as of this publication, detailed experimental data on the specific effects of this compound on cellular lipid profiles, fatty acid composition, or in vivo efficacy are not publicly available. Therefore, a direct quantitative comparison with other lipid metabolism inhibitors is not currently feasible.
This guide provides a comparative overview of well-characterized inhibitors of other key enzymes in lipid metabolism, offering a valuable resource for researchers in the field. The following sections detail the mechanisms of action, quantitative data, and experimental protocols for inhibitors targeting Fatty Acid Synthase (FASN), Stearoyl-CoA Desaturase 1 (SCD1), and Acetyl-CoA Carboxylase (ACC).
Comparison of Key Lipid Metabolism Inhibitors
The following table summarizes the quantitative data for selected inhibitors of key enzymes in lipid metabolism.
| Target Enzyme | Inhibitor | Target Organism(s) | IC50 | Key Findings & Effects |
| Nucleobindin-1 (NUCB1) | This compound | Not Specified | 3.3 µM | Perturbs multiple lipid pathways. |
| Fatty Acid Synthase (FASN) | Orlistat | Human | ~35 µM (PC-3 cells) | Inhibits the thioesterase domain of FASN, induces apoptosis in cancer cells. |
| TVB-2640 (Denifanstat) | Human | 0.052 µM | Orally active, reduces de novo lipogenesis. | |
| Stearoyl-CoA Desaturase 1 (SCD1) | A939572 | Human, Mouse | 37 nM (hSCD1), <4 nM (mSCD1) | Orally bioavailable, induces apoptosis in cancer cells. |
| Acetyl-CoA Carboxylase (ACC) | PF-05175157 | Human, Rat | hACC1: 27.0 nM, hACC2: 33.0 nM, rACC1: 23.5 nM, rACC2: 50.4 nM | Broad-spectrum inhibitor, reduces malonyl-CoA levels. |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the central roles of FASN, SCD1, and ACC in lipid metabolism and where they are targeted by their respective inhibitors.
Experimental Workflows and Protocols
General Experimental Workflow for Evaluating Lipid Metabolism Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel lipid metabolism inhibitor.
Experimental Protocols
1. Fatty Acid Synthase (FASN) Inhibition Assay
-
Objective: To determine the IC50 of a test compound against FASN.
-
Principle: This assay measures the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway, which is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Purified FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing EDTA and DTT)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent microplate and a plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH.
-
Add varying concentrations of the test compound to the wells of the microplate.
-
Add the FASN enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding malonyl-CoA to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 15-30 minutes).
-
Calculate the rate of NADPH oxidation for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Stearoyl-CoA Desaturase 1 (SCD1) Activity Assay
-
Objective: To measure the enzymatic activity of SCD1 and determine the IC50 of an inhibitor.
-
Principle: This assay quantifies the conversion of a radiolabeled saturated fatty acid (e.g., [14C]stearoyl-CoA) to its monounsaturated counterpart.
-
Materials:
-
Microsomes from cells or tissues expressing SCD1 (e.g., liver)
-
[14C]Stearoyl-CoA
-
NADH or NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
Test compound
-
Reagents for lipid extraction (e.g., chloroform/methanol) and separation (e.g., thin-layer chromatography)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing microsomes, NADH or NADPH, and assay buffer.
-
Add different concentrations of the test compound and pre-incubate.
-
Start the reaction by adding [14C]stearoyl-CoA and incubate at 37°C.
-
Stop the reaction and extract the total lipids.
-
Separate the fatty acid methyl esters by thin-layer chromatography.
-
Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. Acetyl-CoA Carboxylase (ACC) Inhibition Assay
-
Objective: To determine the IC50 of a test compound against ACC.
-
Principle: This assay measures the incorporation of [14C]bicarbonate into acid-stable malonyl-CoA.
-
Materials:
-
Purified ACC enzyme
-
Acetyl-CoA
-
ATP
-
[14C]Sodium bicarbonate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, citrate, and DTT)
-
Test compound
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and [14C]sodium bicarbonate.
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding the ACC enzyme and incubate at 37°C.
-
Stop the reaction by adding acid (e.g., HCl).
-
Dry the samples to remove unreacted [14C]bicarbonate.
-
Add scintillation fluid and measure the radioactivity corresponding to the [14C]malonyl-CoA formed.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
4. Cellular Lipid Accumulation Assay (Oil Red O Staining)
-
Objective: To visualize and quantify the accumulation of neutral lipids in cells treated with a lipid metabolism inhibitor.
-
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids red.
-
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Test compound
-
Oleic acid (to induce lipid accumulation)
-
Formalin (for cell fixation)
-
Oil Red O staining solution
-
Isopropyl alcohol (for dye extraction)
-
Microscope and plate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with the test compound in the presence or absence of oleic acid for a specified period (e.g., 24-48 hours).
-
Wash the cells with PBS and fix them with formalin.
-
Stain the cells with Oil Red O solution.
-
Wash the cells to remove unbound dye.
-
Visualize the lipid droplets under a microscope.
-
For quantification, extract the dye from the stained cells using isopropyl alcohol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Cross-Validation of Mjn228 Results with Genetic Models: A Comparative Guide
This guide provides a comparative analysis of the pharmacological inhibitor Mjn228 and genetic models for studying the function of Nucleobindin-1 (NUCB1). The objective is to offer researchers, scientists, and drug development professionals a clear comparison of these two approaches, supported by available experimental data and detailed protocols.
Quantitative Data Comparison
While comprehensive, direct cross-validation studies between this compound and genetic models of NUCB1 inhibition are not extensively published, existing data allows for a foundational comparison. The primary function of NUCB1 inhibition, either pharmacologically or genetically, appears to be the modulation of N-acylethanolamine (NAE) levels.
| Method of NUCB1 Inhibition | Cell Line | Key Quantitative Outcome | Reference |
| Genetic (shNUCB1) | A549 | Elevation of multiple N-acylethanolamines (NAEs), including anandamide (B1667382) (AEA) and oleoylethanolamide (OEA). | [1] |
| Pharmacological (this compound) | Neuro2a | Substantial reduction in lipid probe enrichment of NUCB1 at a concentration of 25 μM. | [1] |
This table illustrates that both genetic knockdown of NUCB1 and its pharmacological inhibition by this compound impact lipid-related pathways. The genetic approach directly demonstrates that the loss of NUCB1 leads to an increase in NAEs. This compound, by inhibiting NUCB1, is inferred to produce the same downstream effect on NAEs by perturbing lipid pathways[1].
Experimental Protocols
Below are detailed methodologies for the key experiments involving both genetic and pharmacological inhibition of NUCB1.
1. Genetic Inhibition of NUCB1 via shRNA Knockdown
-
Objective: To reduce the expression of NUCB1 in a selected cell line to study the functional consequences.
-
Cell Line: A549 human lung carcinoma cells[1].
-
Methodology:
-
shRNA Vector Preparation: Lentiviral vectors encoding short hairpin RNA (shRNA) targeting NUCB1 mRNA and a non-targeting control (e.g., shGFP) are prepared.
-
Lentiviral Transduction: A549 cells are transduced with the lentiviral particles.
-
Selection of Stable Cell Lines: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive NUCB1 knockdown (shNUCB1-A549) and a control cell line (shGFP-A549)[1].
-
Validation of Knockdown: The efficiency of NUCB1 knockdown is confirmed by Western Blot analysis and/or qRT-PCR.
-
Metabolite Analysis: Cellular lipids are extracted from both shNUCB1-A549 and shGFP-A549 cells. The levels of NAEs (including AEA and OEA) are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
2. Pharmacological Inhibition of NUCB1 with this compound
-
Objective: To acutely inhibit the function of NUCB1 in a cellular context and assess the impact on lipid pathways.
-
Cell Line: Neuro2a mouse neuroblastoma cells[1].
-
Methodology:
-
Cell Culture: Neuro2a cells are cultured to the desired confluency.
-
Compound Treatment: Cells are treated with this compound at a specified concentration (e.g., 25 μM) or with a vehicle control (e.g., DMSO) for a defined period[1].
-
Activity-Based Protein Profiling (ABPP): To confirm target engagement, cells are lysed and treated with a photoreactive lipid probe, such as arachidonoyl ethanolamide-diazirine (AEA-DA).
-
Analysis of Target Engagement: The enrichment of the lipid probe on NUCB1 is quantified, typically by mass spectrometry-based proteomics. A reduction in probe enrichment in this compound-treated cells compared to vehicle-treated cells indicates successful inhibition of NUCB1 by this compound[1].
-
Downstream Effect Analysis: Similar to the genetic model, lipidomics can be performed on this compound-treated cells to measure changes in NAE levels.
-
Visualizing NUCB1 Inhibition Strategies
The following diagrams illustrate the mechanism of NUCB1 and the points of intervention for both genetic and pharmacological approaches.
Caption: Workflow comparing genetic and pharmacological inhibition of NUCB1.
Caption: NUCB1 pathway and points of intervention by shRNA and this compound.
References
Comparative Analysis of Imatinib and Its Analogs as BCR-ABL Kinase Inhibitors
As "Mjn228" is not a recognized chemical entity in publicly available scientific literature, this guide has been constructed using the well-characterized kinase inhibitor Imatinib and its analogs as a representative example for a comparative analysis. This serves as a template to demonstrate how such a guide should be structured for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Imatinib, a first-generation tyrosine kinase inhibitor (TKI), and its second-generation analogs, Nilotinib and Dasatinib. These drugs are primarily used in the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein.
Performance and Bioactivity Data
The following table summarizes the in vitro potency of Imatinib, Nilotinib, and Dasatinib against the native BCR-ABL kinase and various Imatinib-resistant mutants. Potency is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Imatinib | Native BCR-ABL | 25 - 100 | |
| T315I Mutant | >10,000 | ||
| E255K Mutant | >5,000 | ||
| Nilotinib | Native BCR-ABL | <30 | |
| T315I Mutant | >3,000 | ||
| E255K Mutant | 37 | ||
| Dasatinib | Native BCR-ABL | <1 | |
| T315I Mutant | >500 | ||
| E255K Mutant | 3 |
Summary of Findings:
-
Potency: Second-generation inhibitors, particularly Dasatinib, exhibit significantly higher potency against the native BCR-ABL kinase compared to Imatinib.
-
Resistance: Nilotinib and Dasatinib are effective against a majority of mutations that confer resistance to Imatinib.
-
T315I Mutation: The T315I "gatekeeper" mutation remains a significant challenge, showing high-level resistance to all three compounds.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate kinase inhibitors.
This protocol outlines a method to determine the IC50 value of an inhibitor against a target kinase.
-
Reagents Preparation:
-
Prepare a 5X kinase/antibody solution in kinase buffer.
-
Prepare a 5X Eu-anti-tag antibody solution.
-
Prepare a 5X Alexa Fluor™ conjugate of the kinase inhibitor (tracer).
-
Prepare serial dilutions of the test compound (e.g., Imatinib) in kinase buffer.
-
-
Assay Procedure:
-
Add 2 µL of the compound serial dilution to the wells of a 384-well plate.
-
Add 4 µL of the 5X kinase/antibody solution to each well.
-
Add 4 µL of the 5X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
This protocol measures the effect of an inhibitor on the viability of cancer cell lines (e.g., K562, Ba/F3).
-
Cell Seeding:
-
Culture BCR-ABL expressing cells (e.g., K562) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound to the wells and incubate for 72 hours.
-
-
MTT Addition and Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathways and Experimental Workflows
Visual diagrams help in understanding complex biological processes and experimental designs.
Caption: Simplified BCR-ABL signaling pathway targeted by Imatinib.
Caption: High-level experimental workflow for kinase inhibitor evaluation.
In Vivo Validation of Mjn228's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Mjn228, a potent inhibitor of Nucleobindin-1 (NUCB1). Due to the limited availability of direct in vivo data for this compound, this document outlines a series of proposed experiments and expected outcomes based on the known functions of its target, NUCB1. The comparisons are drawn between a hypothetical this compound-treated group and a vehicle-treated control group in a preclinical animal model.
Understanding the Target: Nucleobindin-1 (NUCB1)
NUCB1 is a multi-functional calcium-binding protein with key roles in two major signaling pathways:
-
G Protein Signaling: NUCB1 acts as a calcium-dependent guanine (B1146940) nucleotide dissociation inhibitor (GDI) for the Gαi1 subunit of heterotrimeric G proteins. By inhibiting the release of GDP from Gαi1, NUCB1 effectively dampens Gαi1-mediated signaling.
-
Unfolded Protein Response (UPR): NUCB1 is a negative regulator of the Activating Transcription Factor 6 (ATF6) branch of the UPR. It prevents the cleavage and activation of ATF6, thereby modulating the cellular response to endoplasmic reticulum (ER) stress.
This compound, by inhibiting NUCB1, is hypothesized to enhance Gαi1 signaling and promote ATF6-mediated UPR.
Proposed In Vivo Validation and Comparative Data
The following tables summarize the expected quantitative outcomes from in vivo studies designed to validate the mechanism of action of this compound.
Table 1: Pharmacodynamic Markers for Gαi1 Signaling Modulation
| Parameter | Vehicle Control Group | This compound-Treated Group | Method | Expected Outcome with this compound |
| Tissue cAMP Levels | Baseline | Decreased | ELISA/HTRF Assay | Inhibition of adenylyl cyclase downstream of Gαi1 activation will lower cAMP levels. |
| GTPγS Binding Assay | Baseline | Increased | Autoradiography/Scintillation Counting | This compound-mediated inhibition of NUCB1 will release the brake on Gαi1, leading to increased GTP binding. |
| Downstream Effector Phosphorylation (e.g., p-ERK) | Baseline | Variable (context-dependent) | Western Blot/Immunohistochemistry | The effect on downstream kinases like ERK will depend on the specific Gαi1-coupled receptor and cell type. |
Table 2: Pharmacodynamic Markers for Unfolded Protein Response (UPR) Modulation
| Parameter | Vehicle Control Group | This compound-Treated Group | Method | Expected Outcome with this compound |
| Cleaved ATF6 Levels | Baseline | Increased | Western Blot/Immunohistochemistry | Inhibition of NUCB1 will lead to increased proteolytic cleavage and activation of ATF6. |
| UPR Target Gene Expression (e.g., GRP78, XBP1s) | Baseline | Increased | qRT-PCR | Activated ATF6 will drive the transcription of UPR target genes. |
| ER Stress Markers (e.g., CHOP) | Baseline | Increased (initially) | Western Blot/Immunohistochemistry | Prolonged UPR activation can lead to the expression of pro-apoptotic markers like CHOP. |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Assessment of Gαi1 Signaling in Vivo
-
Animal Model: C57BL/6 mice.
-
Dosing: this compound administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose based on in vitro potency and preliminary tolerability studies. A vehicle control group will receive the same volume of the vehicle.
-
Tissue Collection: At selected time points post-dosing, animals are euthanized, and relevant tissues (e.g., brain, heart, adipose tissue) are rapidly dissected and flash-frozen in liquid nitrogen.
-
cAMP Level Measurement:
-
Homogenize frozen tissue samples in an appropriate lysis buffer containing phosphodiesterase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Measure cAMP levels in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay kit, following the manufacturer's instructions.
-
Normalize cAMP levels to the total protein concentration for each sample.
-
-
GTPγS Binding Assay:
-
Prepare crude membrane fractions from the homogenized tissues.
-
Incubate the membrane preparations with [35S]GTPγS in the presence and absence of a Gαi1-activating agonist.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Assessment of the Unfolded Protein Response (UPR) in Vivo
-
Animal Model and Dosing: As described above. To induce a more pronounced UPR, a subset of animals may be challenged with a known ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin) following this compound or vehicle treatment.
-
Tissue Collection and Preparation: As described above.
-
Western Blot Analysis for Cleaved ATF6 and CHOP:
-
Prepare protein lysates from homogenized tissues.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the cleaved form of ATF6 and for CHOP. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
-
qRT-PCR for UPR Target Genes:
-
Extract total RNA from tissue samples using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers specific for UPR target genes (e.g., Grp78, Xbp1s) and a reference gene (e.g., Actb, Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
A Researcher's Guide to Control Experiments for Mjn228, a Novel MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating the Efficacy and Specificity of Mjn228 Treatment.
This guide provides a framework for designing and interpreting control experiments for this compound, a hypothetical, potent, and selective inhibitor of the MEK1/2 kinases. The primary context for this guide is the preclinical evaluation of this compound as a targeted therapy for BRAF V600E-mutant melanoma, a cancer type often dependent on the MAPK/ERK signaling pathway.[1][2] Robust control experiments are critical for distinguishing the specific, on-target effects of this compound from non-specific or off-target phenomena.
The Central Role of Controls in Drug Efficacy Studies
To rigorously validate the effects of a new chemical entity like this compound, a multi-faceted control strategy is essential. This strategy allows researchers to isolate the therapeutic effect of the compound from confounding variables. The key controls for this compound are:
-
Vehicle Control: This is the most fundamental control and serves as the baseline.[3][4] It consists of the solvent (e.g., DMSO) used to dissolve this compound, administered at the same volume and concentration as in the treatment group.[4] This control ensures that any observed cellular changes are due to this compound itself and not the delivery vehicle.[3]
-
Positive Control: A well-characterized, clinically relevant MEK1/2 inhibitor (e.g., Trametinib) is used as a positive control. This validates the experimental system by demonstrating the expected biological response to MEK inhibition and provides a benchmark against which this compound's potency can be compared.[5]
-
Negative Control: An ideal negative control would be a structurally analogous but biologically inactive version of this compound. This helps to rule out non-specific effects related to the chemical scaffold of the drug.
-
Cell Line Controls: Comparing responses across different cell lines is crucial for demonstrating target specificity.
-
Sensitive Cell Line: A BRAF V600E-mutant melanoma cell line (e.g., A375), which is highly dependent on the MAPK pathway for proliferation and survival.[6]
-
Resistant Cell Line: A cell line that is not dependent on the MAPK pathway (e.g., a cell line with a different driver mutation or a non-malignant cell line) to demonstrate the selective cytotoxicity of this compound.
-
Visualizing the Mechanism and Experimental Design
To understand the context of these controls, it is helpful to visualize the targeted signaling pathway and the experimental workflows.
Caption: The MAPK signaling pathway with the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis.
Comparative Performance Data (Hypothetical)
The following tables summarize hypothetical quantitative data from key experiments, illustrating how results including proper controls should be presented.
Table 1: Comparative In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting a biological function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Genotype | IC50 (nM) |
| This compound | A375 | BRAF V600E (Sensitive) | 5.2 |
| HCT116 | KRAS G13D (Resistant) | > 10,000 | |
| Trametinib (Positive Control) | A375 | BRAF V600E (Sensitive) | 4.8 |
| HCT116 | KRAS G13D (Resistant) | > 10,000 | |
| This compound-inactive (Negative Control) | A375 | BRAF V600E (Sensitive) | > 25,000 |
| HCT116 | KRAS G13D (Resistant) | > 25,000 |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Analysis of Target Engagement (p-ERK Inhibition)
This table shows the quantification of phosphorylated ERK (p-ERK), the direct downstream target of MEK, relative to total ERK levels. A significant reduction in the p-ERK/Total ERK ratio indicates successful target inhibition.
| Treatment (100 nM) | Cell Line | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | A375 | 1.00 |
| This compound | A375 | 0.08 |
| Trametinib (Positive Control) | A375 | 0.06 |
| This compound-inactive (Negative Control) | A375 | 0.95 |
Data are hypothetical and derived from densitometry analysis of Western blots.
Key Experimental Protocols
Detailed and consistent protocols are paramount for reproducible results.
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol is designed to assess the ability of this compound to inhibit MEK1/2 kinase activity by measuring the phosphorylation state of its substrate, ERK.[7][8]
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound, Trametinib (positive control), this compound-inactive (negative control), or vehicle (DMSO) at specified concentrations for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[8]
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto a 10% SDS-polyacrylamide gel and separate proteins via electrophoresis.[9][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[7]
-
Stripping and Re-probing: To normalize for protein loading, the membrane is then stripped of the first set of antibodies and re-probed with a primary antibody that detects total ERK1/2.[8][9]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[12] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.[13]
-
Cell Seeding: Seed cells (e.g., A375, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds. Include wells with vehicle-only as a control for 100% viability and wells with media-only for background subtraction.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Caption: Logical relationships of controls and expected outcomes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. esmed.org [esmed.org]
- 3. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 4. Vehicle-treated control group: Significance and symbolism [wisdomlib.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
- 10. clinisciences.com [clinisciences.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Specificity of Mjn228 for NUCB1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of the NUCB1 inhibitor, Mjn228. Due to the limited publicly available data on this compound's selectivity and the absence of other reported small molecule inhibitors for direct comparison, this document outlines a comprehensive strategy and the requisite experimental protocols to rigorously evaluate its binding profile. This guide is intended to serve as a template for the characterization of any putative NUCB1 inhibitor.
Introduction to this compound and NUCB1
This compound is a reported inhibitor of Nucleobindin-1 (NUCB1) with a half-maximal inhibitory concentration (IC50) of 3.3 μM.[1] NUCB1 is a multi-functional calcium-binding protein with diverse cellular roles, making a thorough assessment of inhibitor specificity crucial for its development as a selective pharmacological tool or therapeutic agent.
Key Functions of NUCB1:
-
Calcium Homeostasis: NUCB1 is involved in regulating calcium storage and signaling within the Golgi apparatus.
-
Unfolded Protein Response (UPR): It acts as a negative regulator of the ATF6 branch of the UPR.
-
G-Protein Signaling: NUCB1 can function as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαi subunits.
-
Chaperone Activity: It has been described as a chaperone-like amyloid binding protein, inhibiting the fibrillization of amyloidogenic proteins.
The multifaceted nature of NUCB1 suggests that its inhibition could have wide-ranging cellular effects. Therefore, a critical aspect of characterization is to determine whether an inhibitor like this compound selectively targets NUCB1 or interacts with other proteins, leading to off-target effects.
Comparative Specificity Assessment: A Proposed Experimental Framework
In the absence of direct comparative data for this compound against other NUCB1 inhibitors, we propose a tiered experimental approach to characterize its specificity. This framework can be applied to any potential NUCB1 inhibitor.
Tier 1: In Vitro Binding Assays
These assays are fundamental for quantifying the direct interaction between the inhibitor and its purified target protein, as well as potential off-targets.
Table 1: Hypothetical In Vitro Binding Affinity of this compound
| Target | Assay Method | Binding Affinity (K D ) | Stoichiometry (N) | Enthalpy (ΔH) | Entropy (TΔS) |
| NUCB1 | ITC | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| NUCB1 | SPR | Data to be determined | N/A | N/A | N/A |
| NUCB2 (paralog) | ITC | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Calmodulin | ITC | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| S100B | ITC | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Gαi1 | ITC | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols:
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2][3][4]
-
Protocol:
-
Prepare solutions of purified NUCB1 (in the sample cell) and this compound (in the syringe) in the same matched buffer.
-
Perform a series of injections of this compound into the NUCB1 solution.
-
Measure the heat change after each injection.
-
Fit the resulting data to a binding model to determine the binding affinity (K D ), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5]
-
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (this compound) to a ligand (NUCB1) immobilized on a sensor surface in real-time.[6][7]
-
Protocol:
-
Immobilize purified NUCB1 onto a sensor chip.
-
Flow a series of concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound this compound.
-
Analyze the association and dissociation kinetics to determine the on-rate (k on ), off-rate (k off ), and binding affinity (K D ).[8][9]
-
-
Tier 2: Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its target within the complex environment of a living cell.
Table 2: Hypothetical Cellular Target Engagement of this compound
| Cell Line | Assay Method | Target | EC 50 / T agg Shift |
| HEK293T | CETSA | NUCB1 | Data to be determined |
| HEK293T | CETSA | NUCB2 | Data to be determined |
| HEK293T | CETSA | Calmodulin | Data to be determined |
Experimental Protocol:
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[10][11][12]
-
Protocol:
-
Treat intact cells with varying concentrations of this compound.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Quantify the amount of soluble NUCB1 at each temperature using Western blotting or other protein detection methods.
-
The binding of this compound to NUCB1 will increase its thermal stability, resulting in a shift in its melting curve.[13]
-
-
Tier 3: Broad Specificity Profiling
To identify potential off-targets, this compound should be screened against a broad panel of proteins, particularly those with structural or functional similarities to NUCB1.
Table 3: Hypothetical Broad Panel Screening of this compound
| Panel | Assay Platform | Number of Targets Screened | Significant Hits (e.g., >50% inhibition at 10 µM) |
| Kinase Panel | e.g., KinomeScan | ~400 | Data to be determined |
| GPCR Panel | e.g., PRESTO-Tango | ~300 | Data to be determined |
| Ion Channel Panel | e.g., Patch-clamp | ~100 | Data to be determined |
| Calcium-Binding Protein Panel | Various | ~50 | Data to be determined |
Visualizing Experimental Workflows and Biological Context
To aid in the understanding of the proposed experimental strategies and the biological context of NUCB1, the following diagrams are provided.
Caption: Proposed experimental workflow for assessing this compound specificity.
Caption: NUCB1 signaling context and potential off-target considerations.
Conclusion and Future Directions
The comprehensive assessment of this compound's specificity for NUCB1 is a critical step in its validation as a chemical probe and potential therapeutic lead. The experimental framework outlined in this guide, employing a combination of in vitro biophysical methods, cellular target engagement assays, and broad specificity profiling, provides a robust strategy for characterizing its binding profile. While direct comparative data with other NUCB1 inhibitors is currently unavailable, the application of these methodologies will generate the necessary data to establish the selectivity of this compound and guide its future use in research and drug development. The identification and characterization of additional, structurally distinct NUCB1 inhibitors will be invaluable for building a more complete understanding of NUCB1 pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Mjn228 in Combination with Other Metabolic Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the NUCB1 inhibitor, Mjn228, and explores its potential in combination with other key metabolic inhibitors. While direct experimental data on this compound in combination therapies is not yet available, this document outlines the scientific rationale for such combinations, proposes detailed experimental protocols to investigate synergistic effects, and presents the underlying signaling pathways.
Introduction to this compound: A Novel NUCB1 Inhibitor
This compound is a small molecule inhibitor of Nucleobindin-1 (NUCB1), a lipid-binding protein, with an IC50 of 3.3 μM.[1] By inhibiting NUCB1, this compound has been shown to disrupt multiple lipid pathways within cells. A key consequence of NUCB1 inhibition by this compound is the elevation of several N-acylethanolamines (NAEs), including anandamide (B1667382) (AEA) and oleoylethanolamide (OEA).[1] NUCB1 itself is a multi-domain, calcium-binding protein with diverse cellular roles, including the regulation of G protein signaling.[2][3] Specifically, NUCB1 can act as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαi1, a key component of heterotrimeric G protein signaling cascades.[2][3]
The ability of this compound to modulate lipid metabolism and G protein signaling suggests its potential as a therapeutic agent in metabolic disorders. Furthermore, targeting NUCB1 has shown promise in sensitizing cancer cells to chemotherapy, indicating a potential role for NUCB1 inhibitors in combination therapies.[4]
The Landscape of Metabolic Inhibitors: Potential Partners for this compound
Metabolic reprogramming is a hallmark of various diseases, including cancer and metabolic syndrome. Several classes of inhibitors targeting key metabolic pathways are in development or clinical use.[5][6][] Combining this compound with these inhibitors could offer synergistic effects by targeting multiple nodes of the metabolic network.
Glycolysis Inhibitors
Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[8] Inhibitors of glycolysis, such as 2-deoxy-D-glucose (2DG) and 3-bromopyruvate (B3434600) (3-BrOP), aim to disrupt this central carbon metabolism pathway, leading to energy depletion and cell death.[9][10]
Fatty Acid Oxidation (FAO) Inhibitors
Many cell types rely on the oxidation of fatty acids for energy. Inhibitors of FAO, such as ranolazine (B828) and trimetazidine, block the mitochondrial beta-oxidation of fatty acids.[11][12] This approach is being explored for the treatment of various conditions, including cardiovascular diseases and cancer.[13][14]
mTOR Inhibitors
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[15] mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are used in cancer therapy and for immunosuppression. Dual mTORC1/mTORC2 inhibitors, like sapanisertib (B612132) (TAK-228), offer a more complete blockade of the mTOR pathway.[16][17][18]
Proposed Combination Studies and Experimental Protocols
The following sections outline hypothetical combination studies to evaluate the synergistic potential of this compound with other metabolic inhibitors. Detailed experimental protocols are provided to guide researchers in these investigations.
This compound in Combination with a Glycolysis Inhibitor (e.g., 2-Deoxy-D-glucose)
Rationale: The combination of this compound and a glycolysis inhibitor could create a dual metabolic blockade, simultaneously disrupting lipid metabolism and glucose utilization. This could be particularly effective in cancer cells that are dependent on both pathways.
Experimental Design:
Experimental Workflow for this compound and Glycolysis Inhibitor Combination Study
Table 1: Quantitative Data Summary for this compound and 2-DG Combination
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) | Glucose Uptake (nmol/mg protein) | Lactate (B86563) Production (nmol/mg protein) |
| Control | 100 ± 5.0 | 5 ± 1.0 | 50 ± 4.0 | 80 ± 6.0 |
| This compound (3.3 µM) | 85 ± 4.5 | 10 ± 1.5 | 48 ± 3.5 | 75 ± 5.0 |
| 2-DG (5 mM) | 70 ± 6.0 | 25 ± 2.0 | 15 ± 2.0 | 20 ± 2.5 |
| This compound + 2-DG | 40 ± 5.5 | 60 ± 3.0 | 12 ± 1.5 | 18 ± 2.0 |
Detailed Experimental Protocol:
-
Cell Culture: A549 cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Cells will be seeded in 96-well plates. After 24 hours, they will be treated with this compound, 2-DG, or the combination for 48 hours. Cell viability will be assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.[4]
-
Apoptosis Assay: Cells will be treated as described above. Apoptosis will be quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).[4]
-
Metabolite Analysis: Intracellular and extracellular levels of glucose and lactate will be measured using commercially available kits. For a broader metabolic profile, liquid chromatography-mass spectrometry (LC-MS) can be employed.
This compound in Combination with a Fatty Acid Oxidation (FAO) Inhibitor (e.g., Ranolazine)
Rationale: Combining this compound with an FAO inhibitor could lead to a more profound disruption of lipid metabolism. This may be particularly relevant in diseases characterized by aberrant fatty acid metabolism.
Experimental Design:
Experimental Workflow for this compound and FAO Inhibitor Combination Study
Table 2: Quantitative Data Summary for this compound and Ranolazine Combination
| Treatment Group | Fatty Acid Uptake (% of Control) | Oxygen Consumption Rate (pmol/min) | Anandamide (AEA) Level (pmol/mg protein) | CPT1A mRNA Expression (Fold Change) |
| Control | 100 ± 8.0 | 200 ± 15 | 10 ± 1.2 | 1.0 ± 0.1 |
| This compound (3.3 µM) | 95 ± 7.0 | 190 ± 12 | 25 ± 2.5 | 1.1 ± 0.15 |
| Ranolazine (50 µM) | 60 ± 5.0 | 120 ± 10 | 12 ± 1.5 | 0.9 ± 0.1 |
| This compound + Ranolazine | 50 ± 6.0 | 90 ± 8 | 35 ± 3.0 | 0.8 ± 0.12 |
Detailed Experimental Protocol:
-
Fatty Acid Uptake Assay: Cells will be incubated with a fluorescently labeled fatty acid analog (e.g., BODIPY FL C16) after treatment. The uptake will be measured by flow cytometry or a fluorescence plate reader.
-
Oxygen Consumption Rate (OCR): OCR, an indicator of mitochondrial respiration, will be measured using a Seahorse XF Analyzer.
-
N-acylethanolamine (NAE) Analysis: Cellular lipids will be extracted and NAE levels will be quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as previously described.[19][20][21]
-
Gene Expression Analysis: RNA will be extracted, and the expression of key genes in fatty acid metabolism (e.g., CPT1A) will be analyzed by quantitative real-time PCR (qPCR).
This compound in Combination with an mTOR Inhibitor (e.g., Sapanisertib)
Rationale: The mTOR pathway is a critical hub for integrating nutrient and growth factor signals. NUCB1 has been linked to pathways that can influence mTOR signaling. Combining this compound with an mTOR inhibitor could lead to a more potent anti-proliferative and metabolic-modulating effect.
Experimental Design:
Potential interplay between this compound and mTOR signaling pathways.
Table 3: Quantitative Data Summary for this compound and Sapanisertib Combination
| Treatment Group | Cell Proliferation (Fold Change) | p-S6K (T389) Levels (Relative to Total S6K) | p-Akt (S473) Levels (Relative to Total Akt) | NAE Levels (Fold Change vs Control) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (3.3 µM) | 0.8 ± 0.08 | 0.9 ± 0.1 | 1.0 ± 0.12 | 2.5 ± 0.3 |
| Sapanisertib (1 µM) | 0.5 ± 0.05 | 0.2 ± 0.03 | 0.3 ± 0.04 | 1.1 ± 0.1 |
| This compound + Sapanisertib | 0.2 ± 0.03 | 0.1 ± 0.02 | 0.15 ± 0.03 | 2.8 ± 0.4 |
Detailed Experimental Protocol:
-
Cell Proliferation Assay: Cell proliferation will be measured over time using a real-time cell analysis system or by manual cell counting.
-
Western Blot Analysis: Cells will be lysed, and protein levels of key mTOR pathway components (e.g., p-S6K, p-Akt, total S6K, total Akt) will be analyzed by Western blotting.[15]
-
NUCB1 Inhibition Assay: A cellular thermal shift assay (CETSA) or a lipid-probe enrichment assay could be adapted to confirm this compound engagement with NUCB1 in the presence of the mTOR inhibitor.[1]
-
NAE Level Analysis: As described previously, LC-MS/MS will be used to determine if mTOR inhibition affects the this compound-induced elevation of NAEs.
Conclusion and Future Directions
This compound represents a promising tool to investigate the role of NUCB1 in metabolic regulation. While direct evidence for its efficacy in combination with other metabolic inhibitors is currently lacking, the scientific rationale is strong. The proposed experimental frameworks provide a roadmap for researchers to explore these potential synergies. Future studies should aim to elucidate the precise molecular mechanisms by which NUCB1 inhibition interacts with other metabolic pathways. In vivo studies using relevant disease models will be crucial to validate the therapeutic potential of these combination strategies. The data generated from such studies will be invaluable for the drug development community in advancing novel therapies for a range of metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nucleobindin 1 Is a Calcium-regulated Guanine Nucleotide Dissociation Inhibitor of Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleobindin 1 is a calcium-regulated guanine nucleotide dissociation inhibitor of G{alpha}i1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NUCB1 Suppresses Growth and Shows Additive Effects With Gemcitabine in Pancreatic Ductal Adenocarcinoma via the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of metabolic inhibitors for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. Taking aim at glycolysis with CDK8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Glycolysis in Leukemia: A novel inhibitor 3-BrOP in combination with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycolysis and Fatty Acid Oxidation Inhibition Improves Survival in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectors of fatty acid oxidation reduction: promising new anti-ischaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel inhibitors of fatty acid oxidation as potential metabolic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reducing fatty acid oxidation improves cancer-free survival in a mouse model of Li-Fraumeni syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. onclive.com [onclive.com]
- 17. onclive.com [onclive.com]
- 18. Novel Oral mTORC1/2 Inhibitor TAK-228 Has Synergistic Antitumor Effects When Combined with Paclitaxel or PI3Kα Inhibitor TAK-117 in Preclinical Bladder Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mjn228: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Mjn228, a potent NUCB1 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling and disposing of this compound.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and definitive disposal instructions. The following information is based on general best practices for the disposal of research-grade chemical compounds and should be supplemented with the official SDS.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is crucial for understanding its potential hazards and for making informed decisions regarding its handling and disposal.
| Property | Value | Reference |
| Chemical Name | (4-methyl-1-piperazinyl)(5-nitro-3-phenyl-1H-indol-2-yl)-methanone | N/A |
| CAS Number | 459168-97-9 | N/A |
| Molecular Formula | C₂₀H₂₀N₄O₃ | N/A |
| Molecular Weight | 364.4 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
This compound Disposal Workflow
The proper disposal of this compound involves a multi-step process designed to minimize risk and ensure regulatory compliance. The following diagram illustrates the recommended workflow.
Caption: this compound Disposal Workflow Diagram
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not publicly available, the following general procedures should be followed. These are based on standard practices for handling and disposing of potent, research-grade organic compounds.
1. Decontamination of Labware:
-
All labware (e.g., glassware, spatulas, magnetic stir bars) that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated labware with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol).
-
Collect the solvent rinse as hazardous waste.
-
After the initial rinse, wash the labware with soap and water.
2. Disposal of Solid this compound:
-
Unused or expired solid this compound should be disposed of in its original container if possible.
-
If the original container is not available, transfer the solid waste to a clearly labeled, sealed, and chemically compatible container.
-
The label should include the chemical name ("this compound"), CAS number (459168-97-9), and appropriate hazard warnings.
3. Disposal of this compound Solutions:
-
Solutions containing this compound should be collected in a designated, leak-proof waste container.
-
The container must be compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO solutions).
-
The waste container must be clearly labeled with the contents, including the name and approximate concentration of this compound and the solvent.
-
Do not mix this compound waste with other incompatible chemical waste streams.
Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and to ensure the integrity of the compound.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C for long-term stability. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Contamination | Avoid inhalation of dust and direct contact with skin and eyes. |
By adhering to these procedures and consulting the manufacturer-specific Safety Data Sheet, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Essential Safety and Handling Protocols for Mjn228
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Mjn228, a selective ligand and inhibitor of the lipid-binding protein nucleobindin-1 (NUCB1). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
This compound: Key Data
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀N₄O₃ | [1][2] |
| Molecular Weight | 364.4 g/mol | [2][3] |
| CAS Number | 459168-97-9 | [1][2][3] |
| Appearance | Off-white to yellow solid | [1] |
| IC₅₀ | 3.3 μM for NUCB1 | [1][3][4] |
| Storage (Solid) | -20°C for up to 3 years, or 4°C for up to 2 years. | [2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[1][2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound.[4] The following PPE is mandatory to prevent skin contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement.[5] Consider double-gloving for added protection.[5] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required.[7] Ensure it is fully buttoned. |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards and include side shields.[5][7] |
| Face Shield | Required in addition to goggles when there is a significant risk of splashes, such as during bulk transfers or solution preparation.[5][7] | |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended when handling the powder outside of a certified chemical fume hood to protect against airborne particles.[4][8] |
| Foot Protection | Closed-toe shoes | Required at all times in the laboratory.[7][8] |
Operational Plan: Step-by-Step Handling
Preparation and Weighing
-
Designated Area: All work with solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a powder weighing station to minimize inhalation exposure.[9]
-
Pre-Weighing: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within reach inside the fume hood.
-
Weighing Procedure:
-
Tare the analytical balance with a clean weigh boat.[10]
-
Carefully transfer the desired amount of this compound powder using a dedicated spatula. Avoid creating dust by handling the powder gently.[9]
-
Do not return excess chemical to the original container.[8]
-
Close the primary container of this compound immediately after use.[9]
-
-
Decontamination of Weighing Area: After weighing, decontaminate the balance and surrounding surfaces using a wet-wiping method.[9] Dispose of contaminated wipes as solid chemical waste.
Dissolution
-
Solvent Preparation: Prepare the required solvent (e.g., DMSO) in a suitable container within the fume hood.
-
Adding Compound to Solvent: Add the weighed this compound powder to the solvent. Never add the solvent to the dry powder to avoid splashing.
-
Mixing: Cap the container and mix by vortexing or sonicating until the solid is fully dissolved. If warming is required, use a water bath and monitor carefully.[1]
-
Solution Handling: Once dissolved, this compound in solution can be handled on a clean benchtop, as the risk of aerosolization is significantly reduced.[9] However, always wear appropriate PPE.
Disposal Plan
Proper waste segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.[11]
Solid Waste
-
Contaminated Materials: All items that have come into direct contact with solid this compound, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of in a clearly labeled hazardous solid waste container.[3]
-
Container: Use a dedicated, sealable container for solid this compound waste.
Liquid Waste
-
Aqueous and Solvent-Based Solutions: All solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container.[2]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[2][12]
-
Neutralization: Do not attempt to neutralize or chemically deactivate this compound waste unless a validated procedure is in place.
Empty Containers
-
Decontamination: The original this compound container is considered hazardous waste. If regulations permit, it may be possible to triple-rinse the container with a suitable solvent.[5]
-
Rinsate Disposal: The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.[5]
-
Final Disposal: After triple-rinsing, deface the label and dispose of the empty container according to your institution's guidelines for decontaminated lab waste.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
